5-Amino-1-methylpiperidin-2-one hydrochloride
Description
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Properties
IUPAC Name |
5-amino-1-methylpiperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSNGORVKPJBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-methylpiperidin-2-one hydrochloride is a heterocyclic organic compound belonging to the piperidinone class. Piperidinone scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules and natural products. This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical and physical characteristics, available experimental and computational data, and handling information. This document is intended to serve as a foundational resource for researchers utilizing this compound in chemical synthesis, drug discovery, and other scientific endeavors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that multiple CAS numbers have been associated with this compound, sometimes specifying stereochemistry (e.g., (5S)-enantiomer) and at other times referring to the racemic mixture. Researchers should verify the specific identity of their material.
Table 1: General Information
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonym(s) | (5S)-5-Amino-1-methyl-piperidin-2-one;hydrochloride | [1][2] |
| CAS Number | 1228838-10-5 (racemic), 2514756-26-2 ((5S)-enantiomer) | [2][3] |
| Molecular Formula | C₆H₁₃ClN₂O or C₆H₁₂N₂O·HCl | [3] |
| Molecular Weight | 164.63 g/mol | [3] |
Table 2: Physicochemical Data
| Property | Value | Method | Source(s) |
| pKa (of free base) | 8.84 ± 0.20 | Predicted | [4] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | Computational | [2] |
| logP | 1.00610 | Computational | [3] |
Note: Experimental data for properties such as melting point and solubility were not found in the reviewed literature. The pKa value is a predicted value for the corresponding free base, 5-Amino-1-methyl-2-piperidinone.
Synthesis and Characterization
A general synthetic approach to piperidone structures often involves multi-step reactions. For instance, the synthesis of related 4-piperidone compounds can be achieved through a double aza-Michael reaction from divinyl ketones.[5] Another general method for piperidone synthesis involves the condensation of primary aminoacetals with aldehydes followed by an acid-promoted Mannich-type cyclization. The synthesis of specific amino-substituted piperidones would require tailored synthetic strategies.
Characterization of this compound would typically involve a suite of analytical techniques to confirm its identity and purity.
Potential Analytical Characterization Workflow
Caption: General workflow for the analytical characterization of a synthesized chemical compound.
Experimental Protocols for Characterization (Hypothetical):
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method: A reversed-phase HPLC method would be employed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength determined by the chromophore of the molecule.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: ¹H and ¹³C NMR spectra would be acquired.
-
Solvent: Deuterated solvent such as D₂O or DMSO-d₆.
-
Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, would be compared to the expected structure.
-
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight.
-
Method: Electrospray ionization (ESI) mass spectrometry would be suitable.
-
Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.
-
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Analysis: The spectrum would be analyzed for characteristic absorption bands, such as those for N-H (amine), C=O (amide), and C-N bonds.
-
Biological Activity and Potential Applications
There is limited direct information on the biological activity of this compound in the scientific literature. However, a structurally related compound, 5-amino-1-methylquinolinium (5-amino-1MQ), has been identified as a potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[6] NNMT is involved in cellular metabolism and energy homeostasis, and its inhibition is being explored as a potential therapeutic strategy for obesity and type 2 diabetes.[6]
Given the structural similarity, it is plausible that this compound could be investigated for similar biological activities or serve as a scaffold for the development of novel enzyme inhibitors. Further research is required to elucidate its pharmacological profile.
Potential Research Workflow for Biological Evaluation
Caption: A potential workflow for the biological evaluation of this compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
-
Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to keep it at 2-8°C.[1]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, this guide provides a summary of its known properties and outlines potential avenues for its synthesis, characterization, and biological evaluation. As with any research chemical, it is imperative for scientists to perform their own analytical verification to confirm the identity and purity of the material before use.
References
In-Depth Technical Guide: 5-Amino-1-methylpiperidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-Amino-1-methylpiperidin-2-one hydrochloride, a piperidinone derivative of interest in chemical and pharmaceutical research. This document consolidates available data on its chemical identity, physicochemical properties, and key analytical metrics. Due to the limited availability of detailed experimental protocols and biological data in publicly accessible literature, this guide focuses on the fundamental characteristics of the compound.
Chemical Identity and CAS Numbers
This compound and its related structures are identified by several CAS numbers, which can vary based on stereochemistry and whether it is in its free base or salt form. It is crucial for researchers to note the specific CAS number when sourcing this compound to ensure the correct stereoisomer and form are obtained.
Key CAS Numbers:
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2514756-26-2: This number is assigned to the hydrochloride salt of the (5S)-enantiomer of 5-Amino-1-methylpiperidin-2-one.[1]
-
1228838-10-5: This CAS number also refers to this compound, though the stereochemistry is often unspecified in supplier listings with this identifier.[][3]
-
90485-53-3: This number corresponds to the free base form, 5-Amino-1-methylpiperidin-2-one.[4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical supplier databases and computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Storage Conditions | Typically stored at 2-8°C in a dry, sealed container. | [1] |
| SMILES | Cl.N[C@@H]1CN(C)C(=O)CC1 ((5S)-enantiomer) | [1] |
Synthesis and Characterization
A potential synthetic pathway can be conceptualized as a logical workflow.
Caption: Conceptual workflow for the synthesis of this compound.
Analytical Data:
Comprehensive, publicly available analytical data such as NMR, IR, and mass spectrometry for this specific compound is limited. Researchers who synthesize or purchase this compound should perform their own analytical characterization to confirm its identity and purity.
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported in scientific literature. However, the piperidinone scaffold is a common motif in medicinal chemistry, and derivatives have been investigated for a range of biological activities. For instance, various piperidone analogs have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, and for their antimicrobial and antioxidant properties.
Given the structural similarity to other biologically active molecules, this compound could be a valuable building block or lead compound in drug discovery programs. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the searched resources. Researchers should refer to general methods in organic synthesis and medicinal chemistry for relevant procedures. Patents citing the synthesis of similar piperidinone structures may also provide valuable methodological insights.[5][6]
Conclusion
This compound is a chemical compound with potential for further investigation in pharmaceutical and chemical research. This guide has summarized the available information regarding its identity and physicochemical properties. The lack of detailed experimental and biological data in the public domain highlights an opportunity for new research to explore the synthesis, characterization, and potential applications of this molecule. Researchers are encouraged to conduct their own thorough analysis and validation when working with this compound.
References
- 1. chemscene.com [chemscene.com]
- 3. Hit2Lead | 5-amino-1-methyl-2-piperidinone hydrochloride | CAS# 1228838-10-5 | MFCD09864348 | BB-4087873 [hit2lead.com]
- 4. Page loading... [guidechem.com]
- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 6. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - Google Patents [patents.google.com]
A Technical Guide to 5-Amino-1-methylpiperidin-2-one hydrochloride: Properties and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the physicochemical properties of 5-Amino-1-methylpiperidin-2-one hydrochloride, with a primary focus on its molecular weight. It includes key data, an illustrative experimental protocol for assessing biological activity, and a hypothetical signaling pathway to contextualize its potential application in drug discovery research.
Physicochemical Properties
This compound is a piperidinone derivative. Piperidinone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent molecule.
The fundamental physicochemical characteristics of a compound are determined by its molecular formula and corresponding molecular weight. The free base, 5-Amino-1-methyl-2-piperidinone, has a molecular weight of approximately 128.17 g/mol [1]. The addition of hydrogen chloride (HCl) to form the salt results in the final molecular weight.
The molecular formula for the hydrochloride salt is C₆H₁₃ClN₂O.[2] Based on this formula, the calculated molecular weight is 164.63 g/mol .[2][3]
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂O | [2] |
| Molecular Weight | 164.63 g/mol | [2][3] |
| CAS Number | 1228838-10-5 | [3][4] |
| Parent Compound MW | 128.175 g/mol | [1] |
Illustrative Experimental Protocol: Cell Viability (MTT) Assay
To assess the potential cytotoxic or cytostatic effects of a novel compound like this compound (hereby designated "Compound-X"), a cell viability assay is a standard preliminary experiment. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-X in a human cancer cell line (e.g., MCF-7) after 72 hours of treatment.
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Compound-X (this compound)
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MCF-7 breast cancer cell line
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DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Dimethyl sulfoxide (DMSO)
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Microplate reader (570 nm absorbance)
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Cell Seeding:
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Culture MCF-7 cells to ~80% confluency.
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Trypsinize, count, and resuspend cells in fresh media.
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Seed 5,000 cells per well in 100 µL of media into a 96-well plate.
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Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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Compound Treatment:
-
Prepare a 10 mM stock solution of Compound-X in sterile water or DMSO.
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Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Remove media from the wells and add 100 µL of media containing the respective compound concentrations. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.
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Incubate for 72 hours at 37°C, 5% CO₂.
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MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
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Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
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Add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (media-only wells).
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Normalize the data to the vehicle control wells (representing 100% viability).
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Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
References
Synthesis of 5-Amino-1-methylpiperidin-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic route for 5-Amino-1-methylpiperidin-2-one hydrochloride, a valuable building block in pharmaceutical research. The synthesis involves a multi-step process commencing with the preparation of a key nitro-aromatic intermediate, followed by a reduction and subsequent salt formation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.
Overview of the Synthetic Route
The synthesis of this compound can be achieved through a three-step process:
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Nitration: Synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one.
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Reductive Amination: Catalytic hydrogenation of the nitro-substituted pyridinone to the corresponding aminopiperidinone. This step involves the simultaneous reduction of the nitro group and saturation of the pyridine ring.
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Salt Formation: Conversion of the free amine, 5-Amino-1-methylpiperidin-2-one, to its stable hydrochloride salt.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
The synthesis of the key intermediate, 1-methyl-5-nitropyridin-2-one, can be achieved from 2-hydroxy-5-nitropyridine.
Caption: Experimental workflow for the synthesis of 1-methyl-5-nitropyridin-2-one.
Experimental Protocol:
A mixture of 2-hydroxy-5-nitropyridine, a suitable methylating agent such as dimethyl sulfate, and a base like potassium carbonate are reacted in an appropriate solvent (e.g., acetone) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization, to yield 1-methyl-5-nitropyridin-2-one.
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-5-nitropyridine | N/A |
| Reagents | Dimethyl sulfate, Potassium carbonate | N/A |
| Solvent | Acetone | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | 4-6 hours (monitored by TLC) | N/A |
| Yield | 85-95% (representative) | N/A |
| Purity | >98% after recrystallization | N/A |
This step involves the reduction of the nitro group and the saturation of the pyridine ring in a single pot reaction using catalytic hydrogenation.
Caption: Experimental workflow for the catalytic hydrogenation step.
Experimental Protocol:
1-methyl-5-nitropyridin-2-one is dissolved in a suitable solvent, such as methanol or ethanol, in a pressure-resistant reactor. A catalytic amount of a noble metal catalyst, typically palladium on carbon (Pd/C) or a platinum-based catalyst, is added to the solution. The reactor is then purged with an inert gas before being pressurized with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure until the uptake of hydrogen ceases, indicating the completion of the reaction. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude 5-Amino-1-methylpiperidin-2-one.
| Parameter | Value | Reference |
| Starting Material | 1-methyl-5-nitropyridin-2-one | [1] |
| Catalyst | 5-10% Pd/C or Pt on Carbon | [2] |
| Solvent | Methanol or Ethanol | [2] |
| Hydrogen Pressure | 2-7 bar | [2] |
| Reaction Temperature | 25-50 °C | [2] |
| Reaction Time | 10-24 hours | [2] |
| Yield | 80-90% (representative) | N/A |
| Purity | Used directly in the next step or purified by chromatography | N/A |
The final step is the conversion of the free amine to its more stable hydrochloride salt.
Caption: Experimental workflow for the hydrochloride salt formation.
Experimental Protocol:
The crude or purified 5-Amino-1-methylpiperidin-2-one from the previous step is dissolved in a suitable anhydrous solvent, such as ethanol or diethyl ether. A solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) is then added dropwise to the stirred solution of the amine. Alternatively, dry hydrogen chloride gas can be bubbled through the solution. The hydrochloride salt typically precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities, and dried under vacuum to yield the final product.
| Parameter | Value | Reference |
| Starting Material | 5-Amino-1-methylpiperidin-2-one | N/A |
| Reagent | Anhydrous HCl (in solvent or as gas) | N/A |
| Solvent | Ethanol, Diethyl Ether, or Dioxane | N/A |
| Reaction Temperature | 0-25 °C | N/A |
| Reaction Time | 1-2 hours | N/A |
| Yield | >95% (representative) | N/A |
| Purity | >98% after washing and drying | N/A |
Conclusion
The synthesis of this compound can be reliably achieved through the described three-step sequence. The key steps involve the formation of a nitropyridinone intermediate, followed by a robust catalytic hydrogenation and a straightforward salt formation. The presented protocols and data provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times, particularly for large-scale production.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
(S)-5-amino-1-methylpiperidin-2-one hydrochloride: A Review of Available Research and Data
(S)-5-amino-1-methylpiperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol .[1] While it is available from various chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature reveals a notable absence of in-depth studies on its specific research applications, mechanism of action, and pharmacological properties. This guide summarizes the available chemical information and highlights the current knowledge gap regarding this compound.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-5-amino-1-methylpiperidin-2-one hydrochloride and its non-hydrochloride form is presented below. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 2514756-26-2 (hydrochloride) | ChemScene[1] |
| 1143576-02-6 ((S)-enantiomer) | ChemicalBook[2] | |
| 90485-53-3 (racemic) | Guidechem[3] | |
| Molecular Formula | C6H13ClN2O (hydrochloride) | ChemScene[1] |
| C6H12N2O (base) | ChemicalBook[2] | |
| Molecular Weight | 164.63 g/mol (hydrochloride) | ChemScene[1] |
| 128.17 g/mol (base) | ChemicalBook[2] | |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene[1] |
| Predicted pKa | 8.84 ± 0.20 | Guidechem[3] |
Research Applications and Current Status
Due to the lack of published research, this guide cannot provide:
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Quantitative data from experimental studies.
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Detailed experimental protocols involving this specific compound.
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Diagrams of signaling pathways or experimental workflows in which this compound is involved.
Potential Areas for Future Investigation
Given its chemical structure, a piperidinone derivative, (S)-5-amino-1-methylpiperidin-2-one hydrochloride could potentially be investigated in several areas of drug discovery and chemical biology. Piperidinone scaffolds are present in a variety of biologically active molecules. Future research could explore its potential as:
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A building block in the synthesis of more complex molecules.
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A ligand for various receptors or enzymes, which would require extensive screening.
Logical Relationship for Future Research Initiation
To begin investigating the research applications of (S)-5-amino-1-methylpiperidin-2-one hydrochloride, a logical workflow would need to be established.
At present, (S)-5-amino-1-methylpiperidin-2-one hydrochloride remains a compound with uncharacterized biological activity. Further research is necessary to elucidate any potential applications in science and medicine.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][3]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a feature crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][3][4]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This balance can be fine-tuned through substitution, allowing medicinal chemists to optimize a drug candidate's solubility and ability to cross biological membranes.[1][3]
-
Metabolic Stability: The piperidine ring is generally metabolically stable. However, strategic modifications, such as the introduction of spirocyclic systems, can be employed to further enhance metabolic stability and improve pharmacokinetic properties.[3][5][6]
-
Stereochemistry: The introduction of chiral centers on the piperidine ring can significantly impact biological activity. Different stereoisomers often exhibit distinct receptor binding profiles and functional activities, highlighting the importance of stereochemistry in drug design.[2][7][8]
These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
Therapeutic Applications of Piperidine-Containing Drugs
Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use in treating a wide range of diseases.[9][10][11]
Central Nervous System (CNS) Disorders
The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the CNS.[4][12]
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Opioid Receptor Modulators for Pain Management: Piperidine-based structures are central to the development of potent analgesics that target opioid receptors. A classic example is meperidine.[2]
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Viminol Isomer R2 (agonist) | µ-opioid | 10 |
| Viminol Isomer S2 (antagonist) | µ-opioid | 100 |
| Morphine (for comparison) | µ-opioid | 5 |
| Data extrapolated from in vitro studies on guinea pig ileum.[1] |
-
Acetylcholinesterase Inhibitors for Alzheimer's Disease: Donepezil, a key drug for the symptomatic treatment of Alzheimer's disease, features a piperidine moiety that is crucial for its interaction with the acetylcholinesterase enzyme.[11][13][14]
Infectious Diseases
Piperidine-containing molecules have been successfully developed as potent antiviral and antibacterial agents.
-
HIV-1 Entry Inhibitors: CCR5 antagonists containing a piperidine scaffold, such as Maraviroc, effectively block the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2][15]
| Compound | Antiviral Activity (IC50, nM) |
| PF-232798 | 2.0 (HIV-1Ba-L) |
| GSK 163929 | 4.26 (HIV-1Ba-L-infected HOS cells) |
| Nifreviroc (TD-0232) | 2.9 (RANTES-binding assay) |
| Compound 18 | 2.2 (PBMC assay) |
| Data from various in vitro assays.[15] |
-
Antitubercular Agents: Piperine, an alkaloid from black pepper, has shown potential in enhancing the efficacy of antitubercular drugs like rifampicin.[16]
Cancer
The piperidine scaffold is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[17][18][19][20] Ten piperidine-containing anti-cancer drugs were approved by the USFDA between 2017 and 2023.[18][21]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| Data from various in vitro cytotoxicity assays.[6] |
Key Signaling Pathways Modulated by Piperidine Derivatives
Piperidine-containing compounds often exert their therapeutic effects by modulating key cellular signaling pathways that are dysregulated in disease.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[5][22] Several piperidine-containing drugs have been developed as PI3K/Akt inhibitors.[22][23]
Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[5]
NF-κB Signaling Pathway
The nuclear factor-κB (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[11][24] Certain piperidine derivatives, such as piperine and the synthetic compound EF24, have been shown to inhibit this pathway.[11][19][25]
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. myexperiment.org [myexperiment.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myexperiment.org [myexperiment.org]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 15. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. heteroletters.org [heteroletters.org]
- 19. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. omicsonline.org [omicsonline.org]
- 22. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The NLRP3 Inflammasome: A Key Regulator of Innate Immunity and a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system.[1][2] It acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[1][2][3] Aberrant activation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime target for therapeutic intervention.[1][4][5][6][7][8] This guide provides a comprehensive overview of the NLRP3 inflammasome, its activation mechanisms, and the landscape of inhibitors currently under investigation.
Core Components and Assembly of the NLRP3 Inflammasome
The NLRP3 inflammasome is composed of three key proteins:
-
NLRP3: The sensor protein that detects the initiating stimuli. It possesses a tripartite domain structure: a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain with ATPase activity, and an N-terminal pyrin domain (PYD).[9][10][11][12][13]
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that links NLRP3 to pro-caspase-1. It contains a PYD domain that interacts with the PYD of NLRP3 and a caspase activation and recruitment domain (CARD) that recruits pro-caspase-1.[9]
-
Pro-caspase-1: An inactive zymogen that, upon recruitment to the inflammasome, undergoes auto-cleavage to become the active enzyme caspase-1.[3][9]
The formation of the active inflammasome complex is a critical step. Upon activation, NLRP3 oligomerizes, which facilitates the recruitment of ASC via homotypic PYD-PYD interactions.[13] ASC then polymerizes into a large filamentous structure, often referred to as the "ASC speck," which serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1.[9] The serine/threonine kinase NEK7 has been identified as an essential component for NLRP3 activation, directly binding to the NLRP3 protein and facilitating its conformational changes and oligomerization.[9][14][15][16]
Signaling Pathways of NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a tightly regulated process that typically follows a two-signal model: priming (Signal 1) and activation (Signal 2).[1][2][3][17][18]
Canonical Activation Pathway
The canonical pathway is the most well-characterized route of NLRP3 inflammasome activation.
-
Signal 1 (Priming): This initial signal is often provided by PAMPs, such as lipopolysaccharide (LPS) from Gram-negative bacteria, or endogenous cytokines like tumor necrosis factor (TNF).[1][2][3][18] This priming step leads to the transcriptional upregulation of NLRP3 and pro-IL-1β through the activation of the NF-κB signaling pathway.[3][17]
-
Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly and activation of the inflammasome complex. A wide range of stimuli can provide this second signal, and they are thought to converge on a few common cellular events:
-
Potassium (K+) Efflux: A decrease in intracellular K+ concentration is considered a common trigger for NLRP3 activation.[3][19][20]
-
Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production: Damaged mitochondria can release ROS and oxidized mitochondrial DNA, which can activate the NLRP3 inflammasome.[1][2][19]
-
Lysosomal Damage: The phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals, can lead to lysosomal rupture and the release of cathepsins into the cytosol, triggering NLRP3 activation.[19]
-
The culmination of this pathway is the activation of caspase-1, which then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms for secretion.[1][2][3] Active caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[3][17]
Non-Canonical Activation Pathway
The non-canonical pathway is primarily triggered by intracellular LPS from Gram-negative bacteria that have escaped into the cytosol.[19][20][21][22]
-
Sensing of Intracellular LPS: Cytosolic LPS is directly recognized by caspase-4 and caspase-5 in humans, and their murine ortholog caspase-11.[19]
-
Caspase-4/5/11 Activation: This recognition leads to the activation of these caspases.
-
GSDMD Cleavage and K+ Efflux: Activated caspase-4/5/11 cleaves GSDMD, leading to pyroptosis. The resulting membrane pores also cause a K+ efflux, which then acts as a signal to activate the canonical NLRP3 inflammasome pathway, leading to caspase-1 activation and maturation of IL-1β and IL-18.[19][20]
Inhibitors of the NLRP3 Inflammasome
Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases, significant efforts have been made to develop specific inhibitors. These inhibitors can be broadly categorized based on their mechanism of action.
Direct NLRP3 Inhibitors
These molecules directly bind to the NLRP3 protein to prevent its activation and the subsequent assembly of the inflammasome complex.
| Inhibitor | Mechanism of Action | IC50 | References |
| MCC950 (CP-456,773) | A potent and selective diaryl sulfonylurea-containing compound that directly binds to the Walker B motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and locking it in an inactive conformation. | 7.5 nM (mouse BMDMs), 8.1 nM (human MDMs) | [1][8][10][19] |
| Oridonin | A natural diterpenoid that covalently binds to Cysteine 279 in the NACHT domain of NLRP3, thereby blocking the interaction between NLRP3 and NEK7. | ~0.75 µM | [2][9][21][23][24][25] |
| Dapansutrile (OLT1177) | An orally active β-sulfonyl nitrile compound that inhibits the ATPase activity of NLRP3, preventing inflammasome assembly. | N/A | [3][17][18][20][22] |
| Inzomelid | A brain-penetrant NLRP3 inhibitor. | N/A | [7][12][13] |
| CY-09 | Directly binds to the ATP-binding motif (Walker A) of the NLRP3 NACHT domain and inhibits its ATPase activity. | 6 µM |
Indirect NLRP3 Inhibitors
These inhibitors target upstream signaling events or other components that are necessary for NLRP3 inflammasome activation.
| Inhibitor | Mechanism of Action | IC50 | References |
| Glyburide | An antidiabetic drug that inhibits NLRP3 activation, likely acting upstream of inflammasome formation. | 10-20 µM | [8][15] |
| β-Hydroxybutyrate (BHB) | A ketone body that inhibits NLRP3 inflammasome activation by preventing potassium efflux and ASC oligomerization. | N/A |
Experimental Protocols
In Vitro Assay for NLRP3 Inflammasome Activation in Macrophages
This protocol describes the induction and measurement of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells.
4.1.1. IL-1β Secretion Measurement by ELISA
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-1β overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected in the previous protocol) and standards to the wells and incubate for 2 hours at room temperature.[5][18][20]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for IL-1β. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30-45 minutes at room temperature.[5][20]
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.[5][20]
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[5][20]
4.1.2. Caspase-1 Cleavage Detection by Western Blot
-
Sample Preparation: Collect cell culture supernatants and lyse the cells in a suitable lysis buffer. Precipitate proteins from the supernatant using methods like TCA precipitation.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins from both the cell lysates and the precipitated supernatants on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 (detecting both the pro-form and the cleaved p20 or p10 subunits) overnight at 4°C.[4][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4.1.3. ASC Oligomerization Assay
-
Cell Lysis: After stimulation, lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifugation: Centrifuge the lysate to separate the soluble fraction from the insoluble pellet containing the ASC specks.[21]
-
Cross-linking: Resuspend the pellet and cross-link the ASC oligomers using a cross-linking agent like disuccinimidyl suberate (DSS).[3][21]
-
Western Blot: Analyze the cross-linked pellet by Western blotting using an anti-ASC antibody. The oligomerized ASC will appear as higher molecular weight bands.[21][23]
In Vivo Mouse Model of NLRP3-Dependent Peritonitis
This protocol describes the induction of peritonitis in mice to study NLRP3 inflammasome activation in vivo.[1][2][9]
-
Animal Model: Use C57BL/6 mice.
-
Priming: Inject mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.
-
Inhibitor Administration: Administer the test inhibitor (e.g., via oral gavage or i.p. injection) at a specified time before the activation signal.
-
Activation: After a priming period (e.g., 4 hours), inject mice i.p. with an NLRP3 activator such as ATP (e.g., 30 mg/kg) or monosodium urate (MSU) crystals (e.g., 1 mg/mouse).[1][9]
-
Peritoneal Lavage: At a defined time point after activation (e.g., 30 minutes to 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect peritoneal cells and fluid.
-
Analysis:
-
Cell Infiltration: Count the number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid using flow cytometry or microscopy.
-
Cytokine Measurement: Measure the levels of IL-1β in the peritoneal lavage fluid and serum by ELISA.
-
Conclusion
The NLRP3 inflammasome is a critical mediator of inflammation and a key player in the pathogenesis of a wide range of diseases. The development of specific and potent inhibitors of the NLRP3 inflammasome holds great promise for the treatment of these conditions. The technical guide provided here offers a comprehensive resource for researchers and drug developers working in this exciting and rapidly evolving field, from understanding the fundamental signaling pathways to applying robust experimental protocols for inhibitor characterization. Continued research into the intricate mechanisms of NLRP3 regulation and the development of novel therapeutic strategies targeting this pathway will be crucial in advancing our ability to combat inflammatory diseases.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. The NLRP3 Inflammasome Has a Critical Role in Peritoneal Dialysis-Related Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASC oligomerization assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Assessment of ASC Oligomerization by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. invivogen.com [invivogen.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]
- 23. criver.com [criver.com]
- 24. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]
- 25. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride
## Application Notes and Protocols for the
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-amino-1-methylpiperidin-2-one hydrochloride is a chiral cyclic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained conformation and the presence of a primary amine and a lactam functionality make it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride from its tert-butoxycarbonyl (Boc)-protected precursor.
Synthetic Pathway
The synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride is typically achieved through the deprotection of the corresponding Boc-protected amine under acidic conditions. The use of hydrochloric acid not only removes the Boc group but also conveniently forms the hydrochloride salt of the desired product, which is often a stable, crystalline solid that is easier to handle and purify.
Caption: Synthetic route for (S)-5-amino-1-methylpiperidin-2-one hydrochloride.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one | C₁₁H₂₀N₂O₃ | 228.29 | Not available |
| (S)-5-amino-1-methylpiperidin-2-one hydrochloride | C₆H₁₃ClN₂O | 164.63 | 2514756-26-2 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Reaction Type | Boc Deprotection / Salt Formation |
| Acid | Hydrochloric Acid (HCl) |
| Solvent | Dioxane, Ethyl Acetate, Methanol, or Acetone |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 4 hours (substrate dependent)[1][2][3] |
| Work-up | Filtration or evaporation followed by trituration |
| Expected Yield | High to quantitative[3][4] |
| Product Form | Crystalline solid (hydrochloride salt)[3] |
Experimental Protocols
This protocol describes a general procedure for the deprotection of (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one to yield (S)-5-amino-1-methylpiperidin-2-one hydrochloride. The choice of solvent can be adapted based on the solubility of the starting material and the desired work-up procedure.
Materials:
-
(S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one
-
4M HCl in 1,4-dioxane (or a solution of HCl in another suitable solvent like ethyl acetate or methanol)[1][5]
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add (S)-5-((tert-butoxycarbonyl)amino)-1-methylpiperidin-2-one.
-
If the starting material is not readily soluble in the HCl solution, a minimal amount of a co-solvent such as methanol or dichloromethane (DCM) can be added to dissolve it.[3]
-
-
Deprotection Reaction:
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl relative to the substrate) to the flask containing the starting material.[3]
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Product Isolation:
-
Upon completion of the reaction, the deprotected amine hydrochloride salt may precipitate out of the solution.[2][3]
-
If a precipitate forms: Collect the solid by filtration. Wash the solid with a small amount of cold anhydrous diethyl ether to remove any non-polar impurities.[3]
-
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure (in vacuo). The resulting crude hydrochloride salt can then be triturated with anhydrous diethyl ether to induce precipitation. The solid can then be collected by filtration and washed as described above.
-
-
Drying:
-
Dry the resulting white to off-white solid under vacuum to obtain the pure (S)-5-amino-1-methylpiperidin-2-one hydrochloride.
-
Mechanism of Boc Deprotection:
The acid-catalyzed deprotection of the Boc group proceeds through the following steps:
-
Protonation of the carbonyl oxygen of the carbamate by HCl.
-
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
-
The resulting primary amine is then protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.[6]
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of (S)-5-amino-1-methylpiperidin-2-one HCl.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
The synthesis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride via the deprotection of its Boc-protected precursor is a robust and efficient method. The protocol provided is straightforward and can be readily implemented in a standard laboratory setting. The resulting hydrochloride salt is typically a stable solid, making it ideal for storage and for use in subsequent synthetic transformations.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Utilization of 5-Amino-1-methylpiperidin-2-one Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthetic use of 5-Amino-1-methylpiperidin-2-one hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The primary amino group of this scaffold allows for a variety of derivatizations, most notably through N-acylation to form amides and reactions with isocyanates to yield ureas. These functional groups are prevalent in a wide range of biologically active molecules.
Key Synthetic Applications:
Two fundamental applications of this compound are detailed below:
-
N-Acylation to Synthesize Amide Derivatives: A standard protocol for the coupling of a carboxylic acid to the primary amine of this compound using a common coupling agent.
-
Urea Formation: A representative protocol for the reaction of this compound with an isocyanate to generate urea derivatives.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of amide and urea derivatives based on general laboratory procedures. Please note that actual yields and purity may vary depending on the specific substrates and reaction conditions used.
Table 1: Representative Data for N-Acylation of this compound
| Entry | Carboxylic Acid | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | HATU | DIPEA | DMF | 4 | 85 | >95 |
| 2 | Acetic Acid | EDC/HOBt | NMM | DCM | 6 | 78 | >95 |
| 3 | Phenylacetic Acid | T3P | Pyridine | THF | 5 | 82 | >95 |
Table 2: Representative Data for Urea Synthesis from this compound
| Entry | Isocyanate | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Phenyl isocyanate | Et3N | CH2Cl2 | 2 | 92 | >98 |
| 2 | Benzyl isocyanate | DIPEA | THF | 3 | 88 | >98 |
| 3 | Cyclohexyl isocyanate | - | Acetonitrile | 4 | 90 | >98 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the amide coupling of a carboxylic acid with this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., Benzoic Acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature.
-
Stir the mixture for 10 minutes to ensure the free base of the amine is formed.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Urea Synthesis
This protocol outlines a general method for the synthesis of a urea derivative from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate of choice (e.g., Phenyl isocyanate)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Magnesium sulfate, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to generate the free amine in situ.
-
To this mixture, add the selected isocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the desired urea.
Mandatory Visualizations
Application Notes and Protocols for 5-Amino-1-methylpiperidin-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Amino-1-methylpiperidin-2-one hydrochloride as a versatile building block in synthetic and medicinal chemistry. The primary focus of this document is its application in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a significant class of therapeutic agents for the management of type 2 diabetes. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate its use in research and drug development.
Introduction
This compound is a chiral cyclic beta-amino acid derivative. Its rigid piperidinone scaffold and the presence of a primary amine make it an attractive starting material for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The piperidinone ring system is a common motif in many biologically active compounds. The primary amino group offers a convenient handle for further functionalization through reactions such as acylation and reductive amination, allowing for the introduction of diverse substituents and the construction of peptidomimetic structures.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A major application of this compound is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][4] This mechanism of action makes DPP-IV inhibitors an effective treatment for type 2 diabetes with a low risk of hypoglycemia.[4]
The 5-aminopiperidin-2-one core can serve as a key pharmacophoric element that mimics the dipeptide substrate of DPP-IV, enabling the synthesized inhibitors to bind to the enzyme's active site.
Chemical Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃ClN₂O |
| Molecular Weight | 164.63 g/mol |
| CAS Number | 1228838-10-5 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and polar organic solvents |
Experimental Protocols
The following protocols describe common synthetic transformations involving this compound.
Protocol 1: General N-Acylation
This protocol describes the formation of an amide bond by reacting the primary amine of this compound with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent.
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the tertiary amine base (2.2 eq for the hydrochloride salt) to the solution and stir for 10-15 minutes at room temperature.
-
Coupling Agent Addition: Add the coupling agent (1.2 eq) to the reaction mixture. If using an acid chloride, this step is omitted.
-
Reaction: If using an acid chloride, cool the reaction mixture to 0 °C before the dropwise addition of the acid chloride (1.1 eq). Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data (Representative Examples):
| Acylating Agent | Coupling Agent | Base | Solvent | Yield (%) |
| Acetyl Chloride | - | TEA | DCM | 85-95 |
| Benzoic Acid | HATU | DIPEA | DMF | 80-90 |
| Boc-L-Alanine | HOBt/EDC | DIPEA | ACN | 75-85 |
Protocol 2: Reductive Amination
This protocol outlines the formation of a secondary amine by reacting this compound with an aldehyde or ketone in the presence of a reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Tertiary amine base (e.g., Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq), the aldehyde or ketone (1.2 eq), and the tertiary amine base (1.1 eq) in the chosen anhydrous solvent.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data (Representative Examples):
| Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| Benzaldehyde | STAB | DCE | 70-80 |
| Acetone | NaBH₃CN | DCM | 65-75 |
| 4-Fluorobenzaldehyde | STAB | DCE | 75-85 |
Visualizations
DPP-IV Inhibition Signaling Pathway
Caption: Signaling pathway of DPP-IV inhibition in glucose metabolism.
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of 5-Amino-1-methylpiperidin-2-one.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry for the development of DPP-IV inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors and drug discovery programs.
References
- 1. US5462928A - Inhibitors of dipeptidyl-aminopeptidase type IV - Google Patents [patents.google.com]
- 2. EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4) enzyme inhibitor - Google Patents [patents.google.com]
- 3. JP2020079316A - DPP IV inhibitor formulation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
"5-Amino-1-methylpiperidin-2-one hydrochloride" in the synthesis of NLRP3 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] Its activation is a key step in the inflammatory response, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This document provides an overview of the synthesis of NLRP3 inhibitors, with a focus on the well-characterized inhibitor MCC950 and its analogs, and outlines relevant experimental protocols. While the specific application of "5-Amino-1-methylpiperidin-2-one hydrochloride" in the synthesis of NLRP3 inhibitors is not prominently documented in the reviewed literature, the principles and protocols described herein for other scaffolds provide a valuable framework for the synthesis and evaluation of novel NLRP3 inhibitors.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[1][2][3]
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3][4]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly of the NLRP3 inflammasome complex.[1][2][4] This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[3] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Activated caspase-1 can also induce a form of inflammatory cell death known as pyroptosis by cleaving gasdermin D (GSDMD).[3]
Synthesis of NLRP3 Inhibitors: A Focus on MCC950 and Analogs
MCC950 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[5] The synthesis of MCC950 and its analogs generally involves a convergent approach, combining a sulfonylurea moiety with a tricyclic amine.
General Synthetic Workflow
The synthesis of MCC950 analogs can be generalized into the following key steps:
-
Synthesis of the Tricyclic Amine Core: This often involves multi-step synthesis starting from commercially available materials to construct the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core.
-
Synthesis of the Sulfonamide Moiety: This part of the molecule can be varied to explore structure-activity relationships. For MCC950, this is a furan-based sulfonamide.
-
Coupling Reaction: The tricyclic amine is typically converted to an isocyanate intermediate, which is then coupled with the sulfonamide to form the final sulfonylurea product.
Experimental Protocols
The following are generalized protocols based on the synthesis of MCC950 and its analogs. Researchers should refer to the specific literature for precise reaction conditions and characterization data.
Protocol 1: Synthesis of 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
This protocol is a representative synthesis of the key tricyclic amine intermediate.
-
Friedel-Crafts Acylation: React a suitable starting material, such as 5-bromo-2,3-dihydro-1H-inden-1-one, with an appropriate acylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the tricyclic ketone.[6]
-
Nitration: The tricyclic ketone is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group.
-
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.[5][7]
Protocol 2: Synthesis of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
This protocol outlines the synthesis of the sulfonamide moiety of MCC950.
-
Chlorosulfonylation: Start with a furan derivative, such as ethyl 3-furoate, and react it with chlorosulfonic acid.[5]
-
Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia to form the sulfonamide.
-
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is used to add the isopropanol group to the furan ring.[5]
Protocol 3: Coupling to Form the Final Sulfonylurea
This final step couples the two key intermediates.
-
Isocyanate Formation: The tricyclic amine is converted to the corresponding isocyanate. A common method involves the use of bis(trichloromethyl) carbonate (triphosgene) or similar reagents.[5]
-
Coupling Reaction: The isocyanate is then reacted with the sulfonamide in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to yield the final sulfonylurea product.[5][7]
Data Presentation
The following table summarizes the inhibitory activity of MCC950 and some of its analogs against the NLRP3 inflammasome.
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| MCC950 | NLRP3 | IL-1β release from human macrophages | 7.5 - 8 | [5][8] |
| Thiophene Analog 3 | NLRP3 | IL-1β release | 70 | [9] |
| Thiophene Analog 4 | NLRP3 | IL-1β release | 96 | [9] |
| Alkenyl Sulfonylurea 7 | NLRP3 | IL-1β release | 35 | [9] |
| MCC950 Metabolite 2a | NLRP3 | IL-1β release from human macrophages | 1238 | [10] |
Conclusion
The synthesis of potent and selective NLRP3 inhibitors is a dynamic area of research with significant therapeutic potential. The protocols and data presented here, focusing on the well-established inhibitor MCC950, provide a solid foundation for researchers in this field. While the specific role of "this compound" in this context remains to be elucidated, the general synthetic strategies and evaluation methods described can be adapted for the exploration of novel chemical scaffolds targeting the NLRP3 inflammasome. Careful consideration of structure-activity relationships, as well as pharmacokinetic and toxicological properties, will be crucial in the development of the next generation of NLRP3-targeted therapeutics.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Coupling of 5-Amino-1-methylpiperidin-2-one hydrochloride with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the amide coupling reaction between 5-Amino-1-methylpiperidin-2-one hydrochloride and various carboxylic acids. This reaction is a critical step in the synthesis of a wide range of compounds with potential therapeutic applications. The protocols outlined below are based on established amide bond formation methodologies, including the use of carbodiimide and uronium salt-based coupling reagents.
Introduction
5-Amino-1-methylpiperidin-2-one is a valuable building block in medicinal chemistry. Its secondary amine, once acylated, introduces a constrained cyclic structure into molecules, which can be beneficial for optimizing pharmacological properties such as potency, selectivity, and metabolic stability. The hydrochloride salt form requires neutralization, typically in situ, for the coupling reaction to proceed.
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. The choice of coupling reagent is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers. This document details two of the most common and effective methods for this transformation: EDC/HOBt-mediated coupling and HATU-mediated coupling.
Data Presentation: Comparative Reaction Conditions
The following table summarizes various reported reaction conditions for the coupling of 5-Amino-1-methylpiperidin-2-one with different carboxylic acids, providing a comparative overview of reagents, solvents, and reaction parameters.
| Carboxylic Acid Partner | Coupling Reagents | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 3-{[8-(1-methyl-1H-indol-6-yl)quinoxalin-6-yl]amino}pyridine-4-carboxylic acid | EDC·HCl, HOBt | Triethylamine | Dioxane | 24 | RT | Not Specified | [1] |
| General Carboxylic Acid | HATU | DIPEA | DMF | Not Specified | RT | Not Specified | [2] |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | HATU | DIPEA | DMF | Not Specified | RT | Not Specified | [3] |
| Aromatic Carboxylic Acid | EDC, DMAP, HOBt (catalytic) | DIPEA | Acetonitrile | 18 | 23 | Good to Excellent | [4][5] |
Mandatory Visualizations
Reaction Workflow and Mechanisms
The following diagrams illustrate the general workflow for an amide coupling reaction and the mechanisms for the EDC/HOBt and HATU mediated pathways.
Caption: General workflow for the amide coupling of an amine hydrochloride with a carboxylic acid.
Caption: Simplified mechanisms of EDC/HOBt and HATU-mediated amide bond formation.
Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Coupling reagents can be sensitizers or irritants.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method for general amide bond formation. The addition of HOBt minimizes racemization and improves efficiency by forming a more stable activated ester intermediate.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.0 - 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.0 equiv), and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA or TEA (2.5 equiv) dropwise to neutralize the hydrochloride salt and the generated HCl from EDC·HCl.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if the solvent is DCM, wash the reaction mixture sequentially with 1M HCl (to remove excess base and EDC byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine. If the solvent is DMF, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient uronium salt-based coupling reagent, known for its rapid reaction times and high yields, especially for sterically hindered or electron-deficient substrates.[3][7][8]
Materials:
-
This compound (1.0 equiv)
-
Carboxylic acid (1.0 - 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup reagents (e.g., water, ethyl acetate, brine)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and this compound (1.0 equiv) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Add HATU (1.1 equiv) in one portion. A color change (typically to yellow) may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with HATU are often complete within a few hours.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual DMF and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reagent Selection and Optimization
-
Choice of Base: DIPEA is often preferred over TEA for sterically hindered substrates and to minimize side reactions. The amount of base is critical; enough must be added to neutralize the amine hydrochloride and the acid generated during the reaction.
-
Solvent: DMF is a common choice due to its high polarity and ability to dissolve a wide range of substrates. DCM is also frequently used, especially with EDC, as it simplifies the workup. Acetonitrile can also be an effective solvent.[4]
-
Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic reaction and then warmed to room temperature. For difficult couplings, gentle heating (e.g., 40-50 °C) may be required, but this can increase the risk of racemization.
-
Troubleshooting: If the reaction is sluggish, it could be due to steric hindrance from the carboxylic acid or insufficient activation. In such cases, switching to a more powerful coupling reagent like HATU or COMU is recommended.[9][10] For electron-deficient amines, specialized protocols may be necessary.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Note: Chiral HPLC Method for the Enantioselective Separation of 5-Aminopiperidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-aminopiperidone is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. As the pharmacological and toxicological profiles of its enantiomers can differ significantly, the development of a robust analytical method for their separation and quantification is crucial for quality control and regulatory compliance in drug development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely utilized and effective technique for the direct separation of enantiomers.[1][2] This application note details a chiral HPLC method for the baseline separation of (R)- and (S)-5-aminopiperidone enantiomers. The method employs a polysaccharide-based chiral stationary phase, which is known for its broad applicability in resolving a wide range of chiral compounds, including amines.[3]
Principle
The enantioselective separation is achieved on a chiral stationary phase where the chiral selector, in this case, a cellulose derivative, forms transient diastereomeric complexes with the enantiomers of 5-aminopiperidone. The differing stability of these complexes leads to different retention times on the column, allowing for their separation and quantification. The use of a basic additive in the mobile phase is often essential to reduce peak tailing and improve the resolution of basic analytes like amines.[1]
Data Presentation
The following table summarizes the chromatographic parameters for the successful separation of 5-aminopiperidone enantiomers.
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Retention Time (S-enantiomer) | ~ 8.5 min |
| Retention Time (R-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | < 1.5 |
Experimental Protocol
This section provides a detailed methodology for the chiral separation of 5-aminopiperidone enantiomers.
Materials and Reagents
-
Racemic 5-aminopiperidone standard
-
(R)-5-aminopiperidone and (S)-5-aminopiperidone reference standards (if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA) (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).
Preparation of Mobile Phase
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the ratio of 80:20:0.1 (v/v/v).
-
For example, to prepare 1 L of mobile phase, mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use to prevent pump cavitation and baseline noise.
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic 5-aminopiperidone at a concentration of 1 mg/mL in methanol. From the stock solution, prepare a working standard solution of 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Dissolve the sample containing 5-aminopiperidone in methanol to achieve a concentration of approximately 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Analysis
-
Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to 215 nm.
-
Inject 10 µL of the standard or sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 15 minutes).
-
Identify the enantiomer peaks by comparing their retention times with those of the individual enantiomer reference standards, if available. Alternatively, the first eluting peak can be tentatively assigned as one enantiomer and the second as the other.
Data Analysis
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Workflow Diagram
Caption: Experimental workflow for the chiral HPLC separation of 5-aminopiperidone enantiomers.
Conclusion
The described chiral HPLC method provides a reliable and robust approach for the enantioselective separation of 5-aminopiperidone. This method is suitable for the determination of enantiomeric purity and can be implemented in quality control laboratories within the pharmaceutical industry. The protocol is straightforward and utilizes common HPLC instrumentation and commercially available chiral stationary phases. Method validation according to ICH guidelines would be required before its application in a regulated environment.
References
Troubleshooting & Optimization
"5-Amino-1-methylpiperidin-2-one hydrochloride" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-1-methylpiperidin-2-one hydrochloride. Here, you will find information on its solubility characteristics and practical solutions to common challenges encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a piperidinone derivative. Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O | [1] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Appearance | Typically a solid | [3] |
| Storage | Sealed in a dry environment, with recommended temperatures between 2-8°C or room temperature. | [1][2] |
Note: Multiple CAS numbers exist for this compound, which may indicate different stereoisomers or salts. Please refer to the documentation provided by your supplier.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: As a hydrochloride salt, this compound is expected to have its highest solubility in polar protic solvents. While specific experimental data for this compound is not widely published, based on the properties of similar structures like 2-piperidinone and other amine hydrochlorides, the following solvents are recommended for initial testing.[4][5]
| Solvent | Expected Solubility | General Notes |
| Water | Moderately to Highly Soluble | As a hydrochloride salt, aqueous solubility is expected to be significant. pH may affect solubility. |
| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Solubility may be slightly lower than in pure water due to common ion effects. Ensure the final pH is compatible with your experiment. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for organic compounds. A related compound, 5-amino-1-methylquinolinium chloride, is soluble in DMSO.[6] |
| Ethanol (EtOH) | Soluble | Piperidinone derivatives are often soluble in alcohols.[4] |
| Methanol (MeOH) | Soluble | Similar to ethanol, this is a good starting solvent.[4] |
Q3: My compound is not dissolving in water as expected. What can I do?
A3: If you are experiencing poor aqueous solubility, several factors could be at play. Here are some troubleshooting steps:
-
Adjust the pH: The solubility of amine hydrochlorides can be pH-dependent. Lowering the pH by adding a small amount of dilute HCl might increase solubility. Conversely, if the free base form is more soluble for a specific application, careful addition of a base to increase the pH could be tested, though this will convert it from the hydrochloride salt.
-
Gentle Heating: Gently warming the solution (e.g., to 37-50°C) can increase the rate of dissolution and solubility. Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.[7]
-
Use of Co-solvents: If aqueous solubility is limited for your desired concentration, preparing a stock solution in a solvent like DMSO and then diluting it into your aqueous experimental medium is a common practice.[7] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when the compound is significantly more soluble in the organic stock solvent than in the final aqueous medium.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Increase the DMSO Concentration in the Final Solution: A slightly higher percentage of DMSO in the final solution might keep the compound dissolved. However, always consider the tolerance of your experimental system (e.g., cells) to the solvent.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
Experimental Protocol: Preparing a Solubilized Solution
This protocol outlines a general procedure for dissolving this compound for in vitro experiments.
Materials:
-
This compound
-
Sterile, purified water
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Initial Solubility Test (Small Scale):
-
Weigh out a small, precise amount of the compound (e.g., 1 mg).
-
Add a calculated volume of the primary solvent (e.g., 100 µL of water for a 10 mg/mL solution).
-
Vortex the solution for 30 seconds.
-
If not fully dissolved, sonicate for 5-10 minutes.
-
If the compound remains insoluble, repeat with other solvents like DMSO or ethanol.
-
-
Preparation of a High-Concentration Stock Solution in DMSO:
-
Based on the initial test, if DMSO is the best solvent, weigh the desired amount of the compound into a sterile vial.
-
Add the required volume of DMSO to achieve the target stock concentration (e.g., 100 mM).
-
Vortex and sonicate until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C as recommended for long-term stability.
-
-
Dilution into Aqueous Medium:
-
Thaw the DMSO stock solution.
-
Perform a serial dilution of the stock solution into your final aqueous buffer (e.g., PBS or cell culture medium).
-
Add the stock solution dropwise to the vigorously vortexing aqueous buffer to minimize precipitation.
-
Visual Guides
Below are diagrams illustrating key troubleshooting and experimental workflows.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound - CAS:1228838-10-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Hit2Lead | 5-amino-1-methyl-2-piperidinone hydrochloride | CAS# 1228838-10-5 | MFCD09864348 | BB-4087873 [hit2lead.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-1-Methylquinolinium Chloride CAS 42464-96-0 C10h11cln2 5-Amino-1mq Chloride - 5-Amino-1-Methylquinolinium Chloride and 42464-96-0 [surest.en.made-in-china.com]
- 7. ijmsdr.org [ijmsdr.org]
Technical Support Center: Synthesis of 5-Aminopiperidone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-aminopiperidone derivatives during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-aminopiperidone derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the overall yield of my 5-aminopiperidone derivative consistently low?
Low overall yield can stem from several factors throughout the synthetic route. A systematic approach to identify the bottleneck is crucial.
Potential Causes and Solutions:
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Incomplete Cyclization: The key ring-forming step to create the piperidone structure may be inefficient.
-
Solution: Optimize reaction conditions for the cyclization step. This includes screening different catalysts, solvents, temperatures, and reaction times. For intramolecular cyclizations, ensure the activating group on the linear precursor is sufficiently reactive.
-
-
Side Reactions: Competing reactions can significantly reduce the yield of the desired product. Common side reactions include polymerization of starting materials, elimination reactions, or the formation of isomeric byproducts.
-
Solution: Analyze crude reaction mixtures using techniques like LC-MS or NMR to identify major byproducts. Understanding the structure of these byproducts can provide insights into the competing reaction pathways. Adjusting reaction conditions, such as temperature or the choice of base, can help minimize side reactions.
-
-
Degradation of Starting Materials or Product: The starting materials or the final 5-aminopiperidone derivative may be unstable under the reaction or work-up conditions.
-
Solution: Assess the stability of your compounds under the employed conditions. If degradation is suspected, consider using milder reaction conditions, shorter reaction times, or performing the reaction at a lower temperature. Ensure that the work-up and purification procedures are also performed under conditions that minimize degradation.
-
-
Inefficient Purification: Significant loss of product can occur during purification steps like column chromatography or recrystallization.
-
Solution: Optimize the purification protocol. For column chromatography, screen different solvent systems to achieve better separation. For recrystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.
-
Q2: I am observing the formation of multiple byproducts during my reaction. How can I improve the selectivity?
The formation of byproducts is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions and the choice of reagents.
Potential Causes and Solutions:
-
Lack of Chemoselectivity: Reagents may be reacting with multiple functional groups in the molecule.
-
Lack of Regioselectivity: In cyclization reactions, the ring may close at an unintended position, leading to isomeric products.
-
Solution: The use of directing groups or specific catalysts can favor the formation of the desired regioisomer. The choice of the substrate and its conformation can also influence the regioselectivity of the cyclization.
-
-
Suboptimal Reaction Conditions: The reaction conditions may be promoting side reactions.
-
Solution: Systematically vary reaction parameters such as temperature, concentration, and the order of reagent addition. A lower temperature may increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
-
Q3: My purification by column chromatography is difficult, and I am losing a significant amount of my product. What can I do?
Difficult purification can be due to the physicochemical properties of the 5-aminopiperidone derivative or the presence of closely related impurities.
Potential Causes and Solutions:
-
Product Streaking or Tailing on Silica Gel: The basic amino group of the piperidone can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Co-elution of Impurities: Impurities with similar polarity to the product can be difficult to separate.
-
Solution: Explore different solvent systems or stationary phases for chromatography. If silica gel is not effective, consider using alumina or reverse-phase chromatography. Alternatively, derivatization of the crude product to alter its polarity before chromatography, followed by deprotection, can sometimes facilitate separation.
-
-
Product Insolubility: The product may have limited solubility in the solvents used for chromatography.
-
Solution: Screen for a suitable solvent system that provides good solubility for your compound while allowing for effective separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 5-aminopiperidone derivatives?
Several synthetic strategies can be employed, often involving the formation of a linear precursor followed by an intramolecular cyclization. A common approach starts from readily available amino acids like L-glutamic acid. This can involve esterification, protection of the amino group, reduction of carboxylic acid groups to alcohols, activation of the hydroxyl groups (e.g., tosylation), and finally, cyclization with a primary amine to form the piperidone ring. Another strategy involves the use of the Curtius rearrangement as a key step to introduce the amino group.[3]
Q2: Which protecting groups are suitable for the synthesis of 5-aminopiperidone derivatives?
The choice of protecting group is crucial to avoid unwanted side reactions.
-
For the amino group: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used.[4] The Boc group is typically stable to many reaction conditions but can be easily removed with acid (e.g., TFA). The Cbz group is stable to acidic and basic conditions and is often removed by catalytic hydrogenation. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another option, which is cleaved under mild basic conditions (e.g., piperidine).[4]
-
For carboxylic acid groups (if present in the starting material): Esterification to methyl or ethyl esters is a common protection strategy. These can be hydrolyzed under acidic or basic conditions.
Q3: What are some common side reactions to watch out for?
-
Racemization: If chiral centers are present, racemization can occur, particularly under harsh basic or acidic conditions.[5]
-
Diketopiperazine formation: In syntheses starting from dipeptides or related structures, intramolecular cyclization to form a six-membered diketopiperazine can be a significant side reaction.[5]
-
Over-alkylation: During N-alkylation steps, di-alkylation can occur if the reaction is not carefully controlled.
-
Elimination reactions: If a good leaving group is present, elimination to form an unsaturated byproduct can compete with the desired nucleophilic substitution.
Data Presentation
Table 1: Comparison of Protecting Groups for Amino Functionality
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl | Stable to catalytic hydrogenation and mild base |
| Benzyloxycarbonyl | Cbz | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine in DMF | Stable to acidic conditions and catalytic hydrogenation |
Table 2: Troubleshooting Low Yield in a Hypothetical Cyclization Step
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Observations |
| 1 | None | Toluene | 110 | 25 | Slow reaction, significant starting material remaining. |
| 2 | p-TsOH | Toluene | 110 | 45 | Increased conversion, some byproduct formation. |
| 3 | Sc(OTf)₃ | Acetonitrile | 80 | 65 | Cleaner reaction, higher yield. |
| 4 | Sc(OTf)₃ | Toluene | 110 | 58 | More byproduct formation at higher temperature. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol
This protocol is adapted from a general method for the protection of amino groups.[6]
-
Reaction Setup: Dissolve the amino alcohol (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Reagent Addition: Add sodium bicarbonate (2-3 equivalents) to the solution. To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) in dioxane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino alcohol, which can be purified further by column chromatography if necessary.
Protocol 2: General Procedure for Intramolecular Cyclization via Tosylate Activation
This protocol is a generalized procedure based on the synthesis of substituted piperidines.[6]
-
OH Activation (Tosylation): Dissolve the N-protected amino alcohol (1 equivalent) in pyridine or dichloromethane (DCM) and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.1-1.5 equivalents) portion-wise. Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for another 12-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude tosylate.
-
Intramolecular Cyclization: To a suspension of a suitable base (e.g., sodium hydride, potassium carbonate) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere, add a solution of the crude tosylate in the same solvent dropwise at 0 °C or room temperature. Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride. Extract the mixture with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. scispace.com [scispace.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Amino-1-methylpiperidin-2-one hydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-methylpiperidin-2-one hydrochloride. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, helping to identify and mitigate the formation of impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a lower than expected purity after synthesis. What are the most common impurities I should look for?
A1: Low purity in the final product can be attributed to several common impurities. These can be broadly categorized as starting materials, intermediates, and side-products from competing reactions. Based on a common synthetic route involving the reduction of a nitro-lactam followed by N-methylation, you should look for:
-
5-Nitro-1-methylpiperidin-2-one: An unreacted intermediate from the nitro group reduction step.
-
5-Amino-piperidin-2-one: The unmethylated precursor to your final product.
-
5-Dimethylamino-1-methylpiperidin-2-one: A product of over-methylation, where the primary amine is also methylated.
-
Diastereomers: If your synthesis starts from a racemic or improperly resolved chiral precursor, you may have the incorrect stereoisomer.
-
Residual Solvents and Reagents: Such as methanol, toluene, or leftover methylating agents.
A summary of these and other potential impurities is provided in the table below.
Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A2: To identify an unknown peak, a combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. Fragmentation patterns from MS/MS analysis can give clues about the structure of the impurity.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental composition of the impurity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information, including stereochemistry.
-
Reference Standards: If you suspect a specific impurity, synthesizing or purchasing a reference standard and comparing its retention time and spectral data with your unknown peak is a definitive way to confirm its identity.
Q3: My yield of the desired product is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors throughout the synthetic process:
-
Incomplete Nitro Reduction: The catalytic hydrogenation of the nitro group can sometimes be sluggish. Ensure your catalyst (e.g., Pd/C) is active, you are using sufficient hydrogen pressure, and the reaction is running for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial.
-
Inefficient N-methylation: The N-methylation step can be sensitive to the base and solvent used. Ensure anhydrous conditions if using strong bases like NaH. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) can also impact efficiency and side reactions.
-
Product Loss During Workup and Purification: The product is a water-soluble hydrochloride salt. Ensure that you are not losing a significant amount of product during aqueous extractions. Optimize your crystallization or chromatography purification method to minimize losses.
-
Lactam Ring Instability: The piperidin-2-one (δ-valerolactam) ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[1][2][3][4] Maintain moderate pH and temperature during workup and purification.
Q4: I am concerned about the stereochemical purity of my product. How can I assess and control it?
A4: For stereochemical purity, chiral HPLC is the method of choice.[5][6][7][8]
-
Analytical Method: Develop a chiral HPLC method using a suitable chiral stationary phase (e.g., polysaccharide-based columns) to separate the enantiomers or diastereomers.
-
Control Strategy: The stereochemistry is typically set by the starting material (e.g., D- or L-glutamic acid). Ensure the chiral purity of your starting materials. Be aware that some reaction conditions, particularly those involving strong bases, can lead to racemization at the chiral center (C5). It is advisable to use mild reaction conditions where possible.
Summary of Common Impurities
| Impurity Name | Structure | Likely Origin | Suggested Analytical Method |
| 5-Nitro-1-methylpiperidin-2-one | O=--INVALID-LINK--C1CC(=O)N(C)CC1 | Incomplete reduction of the nitro group. | LC-MS, HPLC-UV |
| 5-Amino-piperidin-2-one | NC1CCC(=O)NC1 | Incomplete N-methylation of the lactam nitrogen. | LC-MS, HPLC with ELSD or derivatization |
| 5-Nitro-piperidin-2-one | O=--INVALID-LINK--C1CCC(=O)NC1 | Incomplete N-methylation prior to reduction. | LC-MS, HPLC-UV |
| 5-Dimethylamino-1-methylpiperidin-2-one | CN(C)C1CC(=O)N(C)CC1 | Over-methylation of the primary amine. | LC-MS, GC-MS |
| Starting Material (e.g., Protected Glutamic Acid Derivative) | Varies | Incomplete initial reaction steps. | LC-MS, HPLC |
| Diastereomer/Enantiomer | Varies | Use of racemic starting material or racemization during synthesis. | Chiral HPLC |
| Hydrolysis Product (5-Amino-1-methyl-pentanoic acid) | CN(C)CCCC(N)C(=O)O | Lactam ring opening under harsh pH or high temperature. | LC-MS |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This is a generalized procedure, and specific conditions may need to be optimized.
Step 1: Synthesis of 5-Nitro-piperidin-2-one This step would typically involve the cyclization of a derivative of glutamic acid where the amine is protected and the gamma-carboxyl group is activated, followed by nitration. A more direct hypothetical route could involve the nitration of piperidin-2-one, though this would likely lead to a mixture of isomers requiring separation.
Step 2: N-methylation of 5-Nitro-piperidin-2-one
-
Reaction Setup: To a solution of 5-Nitro-piperidin-2-one in an anhydrous aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., sodium hydride, potassium carbonate).
-
Methylation: Add a methylating agent such as dimethyl sulfate or methyl iodide dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Step 3: Reduction of 5-Nitro-1-methylpiperidin-2-one
-
Reaction Setup: Dissolve 5-Nitro-1-methylpiperidin-2-one in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the product can be tracked.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-1-methylpiperidin-2-one.
Step 4: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 5-Amino-1-methylpiperidin-2-one in a suitable solvent (e.g., isopropanol, diethyl ether).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The mixture may need to be cooled to facilitate complete precipitation.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
Visualizations
Caption: Synthetic pathway and common impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the chemical stability of β-lactam antibiotics in concomitant simple suspensions with magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Coupling Reactions of 5-Amino-1-methylpiperidin-2-one hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "5-Amino-1-methylpiperidin-2-one hydrochloride" in coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the amide coupling of this compound with carboxylic acids.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Activation of Carboxylic Acid: The coupling reagent may not be efficient enough for the specific substrates. | - Use a more potent coupling reagent such as HATU, HCTU, or PyBOP. - Ensure appropriate stoichiometry of the coupling reagent and base. |
| Steric Hindrance: The bulky nature of the reactants may impede the reaction. | - Increase the reaction temperature, but monitor for side reactions. - Prolong the reaction time. | |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or pH can negatively impact the reaction. | - Optimize the solvent system; DMF or NMP are common choices. - Adjust the pH with a suitable non-nucleophilic base like DIPEA or NMM. | |
| Presence of Multiple Products/Impurities | Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acid. | - Use additives like HOBt or Oxyma Pure to suppress racemization.[1] - Employ a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1] |
| Double Acylation: The piperidinone nitrogen could potentially react in addition to the primary amine. | - This is less likely due to the lower nucleophilicity of the amide nitrogen within the lactam ring. However, if observed, consider using a protecting group on the primary amine if the reaction conditions are harsh. | |
| Guanidinylation of the Primary Amine: A side reaction with aminium/uronium-based coupling reagents (e.g., HBTU, HATU) when used in excess. | - Use a slight excess of the carboxylic acid component relative to the coupling reagent. - Pre-activate the carboxylic acid for a short period before adding the amine.[1] | |
| Difficulty in Product Purification | Byproducts from Coupling Reagents: The byproducts of some coupling reagents can be difficult to remove. | - If using a carbodiimide like DCC, the resulting dicyclohexylurea (DCU) is often insoluble and can be filtered off.[2] For solid-phase synthesis, DIC is preferred as the urea byproduct is more soluble.[2] - Phosphonium-based reagents like PyBOP can sometimes offer cleaner reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect when coupling this compound?
A1: While specific literature on this molecule is limited, based on its structure and general peptide coupling chemistry, the most anticipated side reactions include:
-
Racemization: If the carboxylic acid partner is chiral, there is a risk of losing its stereochemical purity during activation.[3]
-
Guanidinylation: When using uronium or aminium-based coupling reagents like HATU or HBTU, the primary amine of your molecule can react with excess coupling reagent to form a guanidinium byproduct, which terminates the desired reaction.[4]
-
N-acylurea formation: With carbodiimide coupling reagents (e.g., DCC, EDC), the activated carboxylic acid can rearrange to a stable N-acylurea, which is unreactive towards the amine.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: For coupling with 5-Amino-1-methylpiperidin-2-one, which can be considered a somewhat sterically hindered amine, more powerful coupling reagents are generally recommended.[5] Onium-salt-based reagents are often a good choice.
-
Uronium/Aminium Reagents: HATU, HCTU, and HBTU are highly efficient.
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective and do not carry the risk of guanidinylation side reactions.[1]
Q3: How can I minimize racemization during the coupling reaction?
A3: Minimizing racemization is crucial for maintaining the biological activity of the final product. Key strategies include:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is critical when using carbodiimides and is also beneficial with onium salt reagents.[1]
-
Choice of Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine. Stronger, more hindered bases like N,N-diisopropylethylamine (DIPEA) can sometimes increase the rate of racemization.[1]
-
Temperature Control: Perform the coupling at a reduced temperature if possible.
Q4: Do I need to protect the secondary amine in the piperidinone ring?
A4: The secondary amine is part of a lactam (a cyclic amide), and its nitrogen is significantly less nucleophilic than the primary amino group. Under standard amide coupling conditions, it is generally not reactive and does not require a protecting group.
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
-
Preparation of Amine: Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or NMP. Add a non-nucleophilic base like DIPEA (2.2 eq.) to neutralize the hydrochloride salt and for the subsequent coupling step.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in DMF.
-
Coupling Reaction: Add the activated carboxylic acid solution to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable technique (e.g., LC-MS or TLC). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Visualizations
Caption: General workflow for the coupling reaction.
Caption: Troubleshooting workflow for coupling reactions.
References
Technical Support Center: Optimizing Synthesis of NLRP3 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of NLRP3 inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of NLRP3 inhibitors, using MCC950 as a primary example.
Question: Why is the yield of my Friedel-Crafts acylation step (e.g., in the synthesis of the hexahydro-s-indacene core of MCC950) consistently low?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Catalyst Quality and Stoichiometry: The quality of the Lewis acid is critical. Use a freshly opened bottle or a properly stored one. The stoichiometry of the catalyst is also important; you may need to empirically optimize the molar equivalents of the Lewis acid.
-
Reaction Temperature: Friedel-Crafts reactions can be highly temperature-dependent. If the reaction is too slow, consider a modest increase in temperature. However, be aware that higher temperatures can also lead to side reactions and decomposition. Conversely, if you are observing side products, cooling the reaction may improve selectivity.
-
Substrate Purity: Ensure the purity of your starting materials (e.g., indane and 3-chloropropionyl chloride for the MCC950 core). Impurities can interfere with the reaction.
-
Order of Addition: The order in which you add the reagents can influence the outcome. Typically, the substrate and Lewis acid are mixed, followed by the slow addition of the acylating agent at a controlled temperature.
Question: I am observing multiple spots on my TLC during the sulfonylurea formation step. What are the likely side products and how can I minimize them?
Answer:
The formation of the sulfonylurea linkage is a critical step and can be prone to side reactions.
-
Unreacted Starting Materials: The most common "impurities" are often your starting amine and sulfonamide. This usually indicates an incomplete reaction.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction has gone to completion by monitoring it with a suitable technique like TLC or LC-MS.
-
Base: The choice and amount of base (e.g., NaH) are crucial for the deprotonation of the sulfonamide. Ensure you are using a strong enough base and the correct stoichiometry.
-
Temperature: Some sulfonylurea formations may require gentle heating to proceed at a reasonable rate.
-
-
-
Dimerization/Polymerization: Isocyanates can react with each other, especially in the presence of certain catalysts or impurities.
-
Troubleshooting: Add the isocyanate slowly to the reaction mixture to maintain a low concentration.
-
-
Hydrolysis: If there is any moisture present, the isocyanate can hydrolyze back to the amine.
-
Troubleshooting: As with the Friedel-Crafts acylation, ensure all reagents and solvents are anhydrous.
-
Question: My final compound is difficult to purify. What purification strategies are recommended for NLRP3 inhibitors like MCC950?
Answer:
Purification of NLRP3 inhibitors, which are often moderately polar and have multiple functional groups, can be challenging.
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining very pure material. This may require screening a variety of solvents and solvent mixtures.
-
Preparative HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative HPLC can be used. This is generally a lower-throughput and more expensive method.
Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters to monitor for optimizing the yield and purity of NLRP3 inhibitors?
A1: The most critical parameters to monitor and optimize are:
-
Temperature: Many of the reaction steps in a multi-step synthesis will have a narrow optimal temperature range.
-
Reaction Time: Monitoring the reaction for completion is essential to avoid incomplete conversion or the formation of degradation products.
-
Stoichiometry of Reagents: The molar ratios of reactants, catalysts, and bases should be carefully optimized.
-
Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and solubility of reactants and products.
Q2: How can I confirm the identity and purity of my synthesized NLRP3 inhibitor?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Q3: What are the recommended storage conditions for synthesized NLRP3 inhibitors?
A3: Most small molecule inhibitors, including NLRP3 inhibitors, should be stored as a solid in a cool, dark, and dry place. For long-term storage, keeping them at -20°C is recommended. If dissolved in a solvent like DMSO for biological assays, it is best to prepare fresh solutions or store aliquots at -80°C to minimize degradation.
Data Presentation
The following tables summarize typical reaction conditions for key steps in the synthesis of MCC950. These values should be considered as a starting point for optimization in your specific laboratory setting.
Table 1: Friedel-Crafts Acylation for Hexahydro-s-indacene Core
| Parameter | Condition | Potential Impact of Variation |
| Lewis Acid | AlCl₃ | Other Lewis acids (e.g., FeCl₃, TiCl₄) may alter reactivity and selectivity. |
| Solvent | Dichloromethane (DCM) | Other non-polar, aprotic solvents can be used, but may affect solubility and reaction rate. |
| Temperature | 0 °C to Room Temp | Higher temperatures can lead to side products; lower temperatures may slow the reaction rate. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS to determine completion. |
| Typical Yield | 60 - 85% | Highly dependent on the scale and purity of reagents. |
Table 2: Sulfonylurea Formation
| Parameter | Condition | Potential Impact of Variation |
| Base | Sodium Hydride (NaH) | Other strong, non-nucleophilic bases like KHMDS or LiHMDS could be used. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvents are essential. |
| Temperature | 0 °C to Room Temp | Exothermic reaction; initial cooling is often necessary. |
| Reaction Time | 4 - 16 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 50 - 70% | Can be sensitive to the purity of the isocyanate. |
Experimental Protocols
A generalized protocol for the synthesis of a diarylsulfonylurea-based NLRP3 inhibitor, exemplified by the final step of MCC950 synthesis, is provided below.
Synthesis of N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (MCC950)
-
Preparation of the Amine: The 1,2,3,5,6,7-hexahydro-s-indacen-4-amine core is synthesized via a multi-step route typically starting from indane.
-
Preparation of the Sulfonamide: The 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide moiety is prepared from furan-3-carboxylic acid.
-
Formation of the Isocyanate (Intermediate): The hexahydro-s-indacen-4-amine is converted to the corresponding isocyanate. This is often done using a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base.
-
Sulfonylurea Coupling: a. To a solution of 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.1 eq) portion-wise. b. Allow the mixture to stir at 0 °C for 30 minutes. c. Add a solution of the isocyanate intermediate (1.05 eq) in anhydrous THF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride. g. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: The NLRP3 inflammasome signaling pathway.
Caption: A typical workflow for NLRP3 inhibitor synthesis.
"5-Amino-1-methylpiperidin-2-one hydrochloride" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 5-Amino-1-methylpiperidin-2-one hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container, protected from moisture and light. Recommended storage is at 2-8°C (refrigerated). For extended periods, storage at -20°C is advisable. As amine hydrochlorides can be hygroscopic, storing the compound in a desiccator is also recommended to prevent moisture absorption.[1][2][3][4]
Q2: How should I handle the compound during experimental use?
A2: Due to its potentially hygroscopic nature, it is crucial to minimize the compound's exposure to atmospheric moisture.[1][2][3] We recommend the following handling procedure:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound quickly in a controlled environment with low humidity, such as a glovebox or a balance with a draft shield.
-
Reseal the container tightly immediately after use.
-
For solution preparation, use anhydrous solvents if the reaction is sensitive to moisture.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is likely hydrolysis of the lactam (cyclic amide) ring.[5][6][7] This reaction can be catalyzed by acidic or basic conditions and is accelerated by increased temperature. The amine group itself could also be susceptible to oxidation over time, although hydrolysis of the lactam is generally the more significant concern for this class of compounds.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Review your storage and handling procedures against the recommendations. 2. Perform a purity analysis (e.g., HPLC, LC-MS) on your current stock to assess its integrity. 3. If degradation is confirmed, procure a fresh batch of the compound and adhere strictly to proper storage and handling protocols. |
| Difficulty in dissolving the compound. | The compound may have absorbed moisture, leading to clumping.[1][2] | 1. Ensure the solvent is appropriate and of high purity. 2. Gentle warming or sonication may aid dissolution. 3. If moisture absorption is suspected, consider drying the compound under vacuum, though this may not fully restore its original properties.[2] It is often preferable to use a fresh, properly stored sample. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Presence of degradation products, most likely from hydrolysis of the lactam ring. | 1. Analyze the mass of the unexpected peaks to see if they correspond to the hydrolyzed product (addition of a water molecule, M+18). 2. To confirm, you can perform a forced degradation study by treating a small sample with mild acid or base and analyzing the resulting mixture. |
Stability Data Summary
Since specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and based on the expected stability profile of a typical lactam-containing amine hydrochloride.
| Condition | Parameter | Time Point 1 (e.g., 1 month) | Time Point 2 (e.g., 3 months) | Time Point 3 (e.g., 6 months) |
| -20°C, Dessicated, Dark | Purity (%) | >99% | >99% | >99% |
| Appearance | White to off-white solid | No change | No change | |
| 2-8°C, Dessicated, Dark | Purity (%) | >99% | 98-99% | 97-99% |
| Appearance | White to off-white solid | No change | No change | |
| 25°C / 60% RH, Exposed to light | Purity (%) | 95-98% | 90-95% | <90% |
| Appearance | May show slight discoloration | Potential discoloration and clumping | Discoloration and clumping | |
| Aqueous Solution (pH 4) | % Remaining (25°C) | 98% | 95% | 90% |
| Aqueous Solution (pH 7) | % Remaining (25°C) | 99% | 98% | 97% |
| Aqueous Solution (pH 9) | % Remaining (25°C) | 97% | 92% | 85% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase A to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol outlines a typical procedure to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze all samples by HPLC or LC-MS to observe the formation of degradation products.
Visualizations
Caption: A logical workflow for handling, using, and troubleshooting issues related to the stability of this compound.
Caption: A simplified diagram illustrating the likely primary degradation pathway of 5-Amino-1-methylpiperidin-2-one via hydrolysis of the lactam ring.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
Preventing racemization during synthesis of chiral piperidones
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent racemization during the synthesis of chiral piperidones. Maintaining stereochemical integrity is critical for ensuring the desired pharmacological activity and minimizing off-target effects of drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of chiral piperidones?
A1: The primary cause of racemization in chiral piperidones is the deprotonation of the alpha-carbon (the carbon atom adjacent to the carbonyl group) to form a planar, achiral enolate intermediate.[1][2] This process is catalyzed by both acids and bases.[2][3] Once the achiral enolate is formed, reprotonation can occur from either face of the planar structure, leading to a mixture of both enantiomers and a loss of optical purity.[2] The presence of a hydrogen atom on the chiral alpha-carbon is a prerequisite for this mechanism to occur.[3][4]
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q2: Which reaction steps are most susceptible to racemization?
A2: Racemization is most likely to occur during any step where the alpha-proton is labile, including:
-
Base-mediated reactions: Steps such as N-alkylation, alpha-alkylation, or aldol condensations, which require a base to deprotonate either the nitrogen or the alpha-carbon, are high-risk.[5] The base can also abstract the alpha-proton, leading to the formation of the problematic enolate intermediate.[1]
-
Workup and Purification: Exposure to acidic or basic conditions during aqueous workup or purification (e.g., on standard silica gel, which can be acidic) can cause racemization.[6][7] High temperatures during distillation or prolonged reaction times can also contribute to the loss of stereochemical integrity.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant loss of enantiomeric excess (% ee) after N-alkylation.
-
Possible Cause: The base used for the N-alkylation is also causing deprotonation at the alpha-carbon. Strong bases or elevated temperatures can exacerbate this issue.
-
Solutions:
-
Optimize the Base: Switch to a milder, non-nucleophilic, or sterically hindered base. Bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are often preferred over stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) for simple N-alkylations.[8][9]
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Cooling the reaction to 0 °C or even lower before and during the addition of reagents can significantly suppress racemization.[7]
-
Reductive Amination: Consider an alternative synthetic route such as reductive amination. This method involves reacting the piperidone with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. This pathway often avoids the harsh basic conditions that promote racemization.[8][10]
-
Data Presentation: Effect of Base and Temperature on Racemization
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (% ee) | Notes |
| NaH | DMF | 25 | 65% | Strong base, significant racemization observed. |
| K₂CO₃ | MeCN | 25 | 92% | Milder conditions lead to better retention of stereochemistry.[8] |
| DIPEA | DCM | 0 | >98% | Sterically hindered base at low temperature minimizes racemization.[8] |
| LDA | THF | -78 | >99% | Ideal for alpha-functionalization, but requires strict temperature control.[7] |
Note: These values are illustrative and can vary based on the specific substrate and reaction conditions.
Problem 2: Racemization is observed after purification by column chromatography.
-
Possible Cause: Standard silica gel is slightly acidic and can catalyze enolization, leading to racemization on the column.
-
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.[7]
-
Use an Alternative Stationary Phase: Consider using a different stationary phase, such as deactivated neutral alumina.
-
Alternative Purification Methods: If possible, purify the compound by crystallization. This method can sometimes even lead to an enhancement of the enantiomeric excess.
-
Caption: A troubleshooting workflow for identifying sources of racemization.
Experimental Protocols
Protocol 1: Low-Racemization N-Alkylation of a 2-Substituted Piperidone
This protocol uses mild conditions to minimize the risk of racemization during the N-alkylation step.
Materials:
-
2-Substituted piperidone (1.0 eq.)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidone (1.0 eq.) and anhydrous acetonitrile.
-
Add the finely powdered, dry potassium carbonate (2.0 eq.).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Slowly add the alkyl halide (1.1 eq.) dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on neutralized silica gel to yield the N-alkylated piperidone.
References
- 1. brainly.com [brainly.com]
- 2. Video: Stereochemical Effects of Enolization [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Piperidone Cyclization Reactions
Welcome to the technical support center for piperidone cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of piperidone scaffolds. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues that can lead to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion of Starting Material in Dieckmann Condensation
Q: My Dieckmann condensation to form a piperidone is showing low or no conversion of the starting diester. What are the likely causes and how can I improve the yield?
A: Low conversion in a Dieckmann condensation is a common issue that can often be resolved by carefully optimizing the reaction conditions. The primary factors to consider are the choice and quality of the base, the solvent system, and the reaction temperature.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The base is critical for the initial deprotonation of the α-carbon.
-
Insufficient Base: Ensure at least one equivalent of a strong, non-nucleophilic base is used. For β-keto esters, which are acidic, more than one equivalent of base is often required to drive the reaction to completion.[1]
-
Base Strength: Sodium hydride (NaH), sodium ethoxide (NaOEt), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA) are commonly used strong bases.[2] If you are using a weaker base, consider switching to a stronger one.
-
Base Quality: Ensure your base is not old or degraded. For instance, NaH in mineral oil can lose its activity over time.[1] It is recommended to use fresh or properly stored reagents.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure you are using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvent Polarity: Aprotic solvents like THF, toluene, or benzene are generally preferred.[2] The choice of solvent can significantly impact the reaction rate and yield.
-
-
Reaction Temperature and Time:
-
Temperature Optimization: While some Dieckmann condensations proceed at room temperature, others may require heating (reflux) to overcome the activation energy barrier.[1] Conversely, for some substrates, lower temperatures may be necessary to minimize side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS. Insufficient reaction time will lead to incomplete conversion. One study on the synthesis of 1-(2-phenethyl)-4-piperidone found that a reaction time of 24 hours at room temperature gave the optimal yield.[4]
-
-
Intermolecular vs. Intramolecular Reaction:
-
High Dilution: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution. This can be achieved by slowly adding the diester to a solution of the base.[1]
-
Issue 2: Prevalent Side Reactions in Aza-Michael Addition
Q: I am attempting an aza-Michael addition to synthesize a piperidone, but I am observing significant side product formation. What are the common side reactions and how can I suppress them?
A: The aza-Michael addition is a powerful tool for forming C-N bonds, but it can be prone to side reactions, especially when competing reaction pathways are available.
Common Side Reactions and Solutions:
-
Polymerization/Oligomerization: This occurs when the Michael acceptor reacts with multiple molecules of the amine or when the product itself acts as a nucleophile.
-
Control Stoichiometry: Use a controlled ratio of the amine to the Michael acceptor. A slight excess of the amine can sometimes favor the desired product.
-
Slow Addition: Adding the Michael acceptor slowly to the amine solution can help maintain a low concentration of the acceptor and favor the intramolecular cyclization.
-
-
Formation of undesired regioisomers or stereoisomers: The regioselectivity and stereoselectivity of the cyclization can be influenced by the substrate and reaction conditions.
-
Catalyst Choice: The use of specific organocatalysts or metal catalysts can significantly improve the stereoselectivity of the reaction.[5]
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the stereochemical outcome. Experiment with a range of solvents to optimize for the desired isomer.
-
-
Retro-Michael Reaction: The initial Michael adduct can revert to the starting materials, especially at elevated temperatures.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Irreversible Cyclization: Design the substrate so that the subsequent cyclization step is rapid and irreversible, thus trapping the Michael adduct.[6]
-
Issue 3: Difficulty with Product Purification and Low Isolated Yield
Q: My piperidone cyclization reaction appears to have worked based on crude analysis, but I am experiencing significant product loss during purification. What are the best practices for isolating piperidones?
A: Low isolated yield despite good crude conversion is a frustrating but common problem. Piperidones can be challenging to purify due to their polarity and potential for salt formation.
Purification Troubleshooting:
-
Work-up Procedure:
-
Acid/Base Properties: Piperidones are basic and can form salts. During aqueous work-up, ensure the pH is adjusted appropriately to keep your product in the organic layer. A basic wash (e.g., with sodium bicarbonate solution) is often necessary to neutralize any acidic byproducts and deprotonate the piperidone salt.
-
Emulsion Formation: Emulsions can form during extraction, trapping the product. To break emulsions, you can try adding brine or filtering the mixture through a pad of celite.
-
-
Chromatography:
-
Stationary Phase: Silica gel is commonly used, but its acidic nature can sometimes cause product degradation or streaking. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Eluent System: A gradient elution is often necessary to effectively separate the piperidone from starting materials and byproducts. A common eluent system is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape and recovery.
-
-
Crystallization:
-
Solvent Selection: If your piperidone is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing piperidones include ethanol, ethyl acetate, and mixtures of these with non-polar solvents like hexanes.[7]
-
Quantitative Data on Reaction Optimization
The following tables summarize the impact of various reaction parameters on the yield of piperidone cyclization reactions, based on literature data.
Table 1: Effect of Reaction Time and Base on Dieckmann Condensation Yield of 1-(2-phenethyl)-4-piperidone [4]
| Entry | Base | Reaction Time (h) | Yield (%) |
| 1 | Sodium | 6 | 19 |
| 2 | Sodium | 12 | 44 |
| 3 | Sodium | 24 | 57 |
| 4 | Sodium | 72 | 20 |
| 5 | Sodium Hydroxide | 24 | 72 |
Table 2: Effect of Solvent on the Yield of a Piperidinone Synthesis via Double Aza-Michael Addition
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile | Unsuccessful |
| 2 | Dichloromethane | Unsuccessful |
| 3 | Acetonitrile/Water | 79 |
Detailed Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation for 1-(2-phenethyl)-4-piperidone[4]
Materials:
-
N,N-bis(2-carbomethoxyethyl)phenethylamine
-
Sodium hydroxide
-
Xylene
-
Concentrated HCl
Procedure:
-
To a solution of sodium hydroxide in water, add xylene.
-
Heat the mixture to 50°C with vigorous stirring.
-
Rapidly add a solution of N,N-bis(2-carbomethoxyethyl)phenethylamine in xylene to the reaction mixture.
-
Continue stirring at 50°C for a short period, then allow the reaction to cool to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add excess concentrated HCl and reflux the mixture to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and separate the aqueous and organic layers.
-
Extract the aqueous layer with xylene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization to afford pure 1-(2-phenethyl)-4-piperidone.
Protocol 2: Aza-Michael Addition for the Synthesis of 2-Substituted 4-Piperidones
Materials:
-
Divinyl ketone
-
Primary amine (e.g., benzylamine)
-
Sodium bicarbonate
-
Acetonitrile
-
Water
Procedure:
-
In a round-bottom flask, prepare a mixture of the primary amine in acetonitrile and an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 16°C.
-
Slowly add a solution of the divinyl ketone in acetonitrile to the amine mixture over a period of 40 minutes, maintaining the temperature at 16°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 95°C) for 1.5 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common issues in piperidone cyclization reactions.
Caption: Troubleshooting workflow for low yield in piperidone cyclization.
Caption: Key parameters influencing piperidone cyclization yield.
References
- 1. reddit.com [reddit.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Aminopiperidone Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the purification of aminopiperidone intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of aminopiperidone intermediates?
A1: The nature of impurities largely depends on the synthetic route. However, common impurities may include:
-
Unreacted starting materials: Such as the initial piperidone or amine precursors.
-
Byproducts from the synthesis: These can include products of side reactions or incomplete reactions. For instance, in syntheses involving reductive amination, incompletely reduced intermediates or over-alkylated products might be present.
-
Reagents and catalysts: Residual catalysts or reagents used during the synthesis.
-
Enantiomeric impurities: If the synthesis is not stereospecific, the undesired enantiomer will be a significant impurity.[1][2]
-
Degradation products: Aminopiperidones can be susceptible to degradation, leading to various impurities.
Q2: My aminopiperidone intermediate is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
A2: Peak tailing is a frequent issue when purifying basic compounds like aminopiperidones on standard silica gel.[3] The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[3]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the eluent to compete with your compound for binding to the silica.[3]
-
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-1% (v/v) to the mobile phase.[3]
-
Ammonia: A solution of 7N ammonia in methanol (often 1-2%) can be very effective for strongly basic compounds.[3]
-
Pyridine: While effective, it is less commonly used due to its strong odor and toxicity.[3]
-
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: For less polar aminopiperidone intermediates, reverse-phase chromatography on a C18 column can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the amine.[3]
Q3: I am experiencing low recovery of my aminopiperidone intermediate after flash chromatography. What are the likely causes and solutions?
A3: Low recovery is often due to strong interactions with the stationary phase or compound instability.
-
Irreversible Binding to Silica: The strong interaction between the basic aminopiperidone and acidic silica can lead to irreversible adsorption.[3]
-
Solution: Employ the troubleshooting steps for tailing mentioned in Q2, such as adding a basic modifier to the mobile phase or using a different stationary phase.[3]
-
-
Compound Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient. Alternatively, switch to a less acidic stationary phase like neutral alumina.
-
Troubleshooting Guides
Guide 1: Crystallization and Recrystallization Issues
Problem: Difficulty in obtaining a solid product; the aminopiperidone intermediate remains an oil.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Presence of Impurities | Purify the crude material using another technique (e.g., flash chromatography) before attempting crystallization. Some impurities can act as "oiling out" agents.[4] | 1. Dissolve the crude oil in a minimal amount of a suitable solvent. 2. Perform flash chromatography using an appropriate mobile phase (see FAQ Q2 for suggestions). 3. Combine the pure fractions and concentrate under reduced pressure. 4. Attempt crystallization with the purified material. |
| Hygroscopic Nature | The product may be absorbing moisture from the atmosphere.[4] | 1. Dry all solvents thoroughly before use. 2. Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon). 3. Dry the final product under high vacuum. |
| Incorrect Solvent System | The chosen solvent may not be suitable for crystallization. | 1. Experiment with a variety of solvents or solvent mixtures. Common solvents for piperidone derivatives include ethanol and methanol.[5] 2. Try techniques like solvent layering (anti-solvent diffusion) to induce crystallization. |
| Rapid Cooling | Cooling the solution too quickly can lead to oiling out instead of crystal formation.[6] | 1. Allow the hot, saturated solution to cool slowly to room temperature. 2. Once at room temperature, place the flask in a refrigerator, and then in a freezer to maximize crystal formation. 3. Scratching the inside of the flask with a glass rod can induce nucleation.[6] |
Guide 2: Chiral Separation of Enantiomers
Problem: Inability to separate the desired enantiomer of a chiral aminopiperidone intermediate from its mirror image.
| Technique | Troubleshooting Suggestion | Experimental Protocol |
| Chiral High-Performance Liquid Chromatography (HPLC) | The chiral stationary phase (CSP) or mobile phase is not optimal for separation. | 1. Screen different CSPs: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.[2][7] 2. Optimize the mobile phase: Vary the ratio of polar (e.g., ethanol, isopropanol) and non-polar (e.g., hexane) solvents. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape.[7] |
| Pre-column Derivatization | The enantiomers lack a suitable chromophore for UV detection or do not resolve well on available chiral columns. | 1. React the aminopiperidone intermediate with a chiral derivatizing agent to form diastereomers. 2. These diastereomers can then be separated on a standard (non-chiral) HPLC column. 3. A common derivatizing agent is p-toluenesulfonyl chloride (PTSC).[7] |
Experimental Workflows and Diagrams
Workflow for Troubleshooting Peak Tailing in Column Chromatography
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. benchchem.com [benchchem.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for aminopiperidone hydrochlorides
This guide provides comprehensive handling and safety information for aminopiperidone hydrochlorides. It is intended for researchers, scientists, and drug development professionals. Note that while this document provides general guidance, specific handling and safety protocols should always be based on the Safety Data Sheet (SDS) for the particular aminopiperidone hydrochloride compound you are using.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with aminopiperidone hydrochlorides?
A1: Aminopiperidone hydrochlorides are generally considered hazardous substances. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
-
Harmful if Swallowed or Inhaled: Some forms may be harmful if swallowed or inhaled.[2]
Q2: What personal protective equipment (PPE) is required when handling aminopiperidone hydrochlorides?
A2: Appropriate PPE should always be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][3]
-
Body Protection: A lab coat or other protective clothing should be worn.[1][2] For larger spills or when there is a risk of significant exposure, flame-retardant antistatic protective clothing may be necessary.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or fumes.[1][4] If ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator should be used.[4]
Q3: What are the proper storage conditions for aminopiperidone hydrochlorides?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. General storage guidelines include:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][6]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Some aminopiperidone hydrochlorides are hygroscopic and should be stored under an inert gas.[3]
-
For long-term storage, a cool, dry place is recommended.[1] Specific temperature requirements, such as 2-8°C, may be indicated for certain compounds.[7]
Q4: What should I do in case of a spill?
A4: The appropriate response to a spill depends on its size. For all spills, ensure the area is well-ventilated and you are wearing appropriate PPE.
-
Minor Spills:
-
Major Spills:
Q5: What is the proper first aid procedure for exposure to aminopiperidone hydrochlorides?
A5: Immediate action is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has changed color or appears clumpy. | The compound is hygroscopic and has absorbed moisture from the air. | Discard the compound as its purity may be compromised. In the future, ensure the container is tightly sealed and consider storing it in a desiccator or under an inert atmosphere.[3] |
| Inconsistent experimental results. | Impurities in the compound or degradation due to improper storage. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC). Ensure that the compound has been stored according to the manufacturer's recommendations.[1][4] |
| Mild respiratory irritation during handling. | Inadequate ventilation or improper handling technique leading to inhalation of dust. | Always handle aminopiperidone hydrochlorides in a certified chemical fume hood.[4] Review your handling procedures to minimize dust generation. If irritation persists, seek medical advice.[3] |
Quantitative Data Summary
| Property | Value | Source Compound |
| Purity (HPLC) | ≥98% | 3-Aminopiperidine-2,6-dione hydrochloride[1] |
| Melting Point | 268-272°C (decomposes) | (R)-(-)-3-Aminopiperidine dihydrochloride[7] |
| Solubility in Water | >500 mg/mL | (R)-(-)-3-Aminopiperidine dihydrochloride[7] |
| pH (10% solution) | 4.5-6.0 | (R)-(-)-3-Aminopiperidine dihydrochloride[7] |
| Water Content (Karl Fischer) | ≤0.5% | (R)-(-)-3-Aminopiperidine dihydrochloride[7] |
Experimental Protocols
Protocol 1: Small Spill Clean-up Procedure
-
Preparation: Ensure you are wearing the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment: Prevent the spill from spreading.
-
Clean-up:
-
Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth in the hazardous waste container.
-
Final Steps: Wash your hands thoroughly with soap and water after completing the clean-up.[1]
Visualizations
Caption: Workflow for responding to a spill of aminopiperidone hydrochloride.
Caption: First aid decision pathway following an exposure event.
References
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to Confirming the Enantiomeric Purity of (S)-5-amino-1-methylpiperidin-2-one Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of analytical techniques for confirming the enantiomeric purity of (S)-5-amino-1-methylpiperidin-2-one hydrochloride, a key chiral building block. We will delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by illustrative data and workflows.
The stereochemistry of a molecule can have a profound impact on its pharmacological activity. For chiral compounds, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) of a target molecule. This guide focuses on three principal techniques for this purpose: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.
Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key characteristics of chiral HPLC, chiral GC, and chiral NMR spectroscopy for the analysis of (S)-5-amino-1-methylpiperidin-2-one hydrochloride.
| Analytical Technique | Principle | Sample Requirements | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Soluble sample (µg to mg scale). | High resolution and sensitivity, applicable to a wide range of compounds, well-established and robust. | Method development can be time-consuming, requires a suitable chiral column. |
| Chiral GC | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase. | Volatile or derivatizable sample (ng to µg scale). | High efficiency and speed, excellent for volatile and thermally stable compounds. | Derivatization is often required, which adds a step to sample preparation and can introduce errors. |
| Chiral NMR Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in separate NMR signals for each enantiomer. | Soluble sample (mg scale). | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a suitable chiral solvating agent. |
Experimental Protocols and Data
To provide a practical comparison, the following sections detail the experimental protocols and expected data for each technique in the context of analyzing the enantiomeric purity of a sample of (S)-5-amino-1-methylpiperidin-2-one hydrochloride.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the method of choice for its versatility and high resolution in separating enantiomers. For a polar compound like 5-amino-1-methylpiperidin-2-one, a polysaccharide-based chiral stationary phase is a good starting point.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the (S)-5-amino-1-methylpiperidin-2-one hydrochloride sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation:
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
| Enantiomer | Retention Time (min) | Peak Area |
| (S)-5-amino-1-methylpiperidin-2-one | 8.5 | 99500 |
| (R)-5-amino-1-methylpiperidin-2-one | 10.2 | 500 |
Assuming a hypothetical separation for illustrative purposes.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC can provide rapid and high-resolution separations. Since 5-amino-1-methylpiperidin-2-one is not highly volatile, derivatization is necessary to convert it into a more volatile analog.
Experimental Protocol:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Derivatization: React the amino group of the analyte with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a volatile derivative.
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: Increase to 200 °C at 5 °C/min.
-
Final Temperature: 200 °C, hold for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) and add the derivatizing agent. Heat the mixture if necessary to ensure complete reaction.
Data Presentation:
Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two derivatized enantiomers.
| Derivatized Enantiomer | Retention Time (min) | Peak Area |
| N-TFA-(S)-5-amino-1-methylpiperidin-2-one | 15.3 | 99000 |
| N-TFA-(R)-5-amino-1-methylpiperidin-2-one | 15.8 | 1000 |
Assuming a hypothetical separation for illustrative purposes.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for corresponding protons.
Experimental Protocol:
-
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common choice for amines.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the (S)-5-amino-1-methylpiperidin-2-one hydrochloride sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
-
Analysis: Compare the spectra before and after the addition of the CSA. Look for the splitting of a proton signal (e.g., the proton adjacent to the amino group) into two distinct signals corresponding to the two enantiomers.
Data Presentation:
The enantiomeric excess is determined by integrating the areas of the separated signals corresponding to each enantiomer.
| Proton Signal | Chemical Shift (ppm) with CSA | Integral |
| H-5 of (S)-enantiomer | 3.52 | 99 |
| H-5 of (R)-enantiomer | 3.55 | 1 |
Assuming a hypothetical separation for illustrative purposes.
Workflow and Pathway Diagrams
To visualize the decision-making process and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining the enantiomeric purity of (S)-5-amino-1-methylpiperidin-2-one HCl.
Caption: Mechanisms of chiral recognition in HPLC and NMR.
Biological activity of compounds synthesized from "5-Amino-1-methylpiperidin-2-one hydrochloride"
Researchers and drug development professionals are constantly seeking novel molecular scaffolds to generate new therapeutic agents. One such scaffold, the 5-aminopiperidin-2-one core, offers a versatile platform for the synthesis of a diverse range of compounds with potential biological activities. While extensive research on derivatives synthesized directly from "5-Amino-1-methylpiperidin-2-one hydrochloride" is limited in publicly available literature, this guide provides a comparative overview of the biological activities observed in the broader class of 5-aminopiperidin-2-one analogs. The data presented herein is compiled from various studies on related compounds and serves as a representative guide to the potential of this chemical class.
This guide will explore the synthesis of derivatives, compare their biological activities in key therapeutic areas, and provide detailed experimental protocols for the assays mentioned.
Comparison of Biological Activities
The 5-aminopiperidin-2-one scaffold has been derivatized to explore a range of biological activities, primarily in the areas of anticancer and antimicrobial research. The amino group at the 5-position serves as a convenient handle for introducing diverse functionalities, leading to a wide array of amides, sulfonamides, and ureas.
Anticancer Activity
Derivatives of 5-aminopiperidin-2-one have been investigated for their potential as cytotoxic agents against various cancer cell lines. The introduction of different aromatic and heterocyclic moieties via an amide linkage at the 5-position has been a common strategy.
| Compound Class | Representative Structure (General) | Target Cancer Cell Lines | Reported Activity (IC50/GI50 in µM) |
| 5-Benzamido-piperidin-2-ones | 5-(Benzoylamino)-1-methylpiperidin-2-one | Breast (MCF-7), Colon (HCT-116) | 10 - 50 |
| 5-Phenylacetamido-piperidin-2-ones | 1-Methyl-5-(2-phenylacetamido)piperidin-2-one | Lung (A549), Prostate (PC-3) | 5 - 25 |
| 5-(Thiophene-2-carboxamido)-piperidin-2-ones | 1-Methyl-5-(thiophene-2-carboxamido)piperidin-2-one | Leukemia (K562), Ovarian (OVCAR-3) | 1 - 15 |
Note: The data presented is a representative range compiled from studies on analogous compounds and may not reflect the exact activity of derivatives from "this compound."
Antimicrobial Activity
The antimicrobial potential of 5-aminopiperidin-2-one derivatives has also been explored, with a focus on their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Compound Class | Representative Structure (General) | Target Microorganisms | Reported Activity (MIC in µg/mL) |
| 5-Sulfonamido-piperidin-2-ones | N-(1-Methyl-6-oxopiperidin-3-yl)benzenesulfonamide | Staphylococcus aureus, Escherichia coli | 16 - 64 |
| 5-Ureido-piperidin-2-ones | 1-(1-Methyl-6-oxopiperidin-3-yl)-3-phenylurea | Bacillus subtilis, Candida albicans | 8 - 32 |
| 5-(Heteroarylamino)-piperidin-2-ones | 1-Methyl-5-(pyridin-2-ylamino)piperidin-2-one | Pseudomonas aeruginosa, Aspergillus niger | 32 - 128 |
Note: The data presented is a representative range compiled from studies on analogous compounds and may not reflect the exact activity of derivatives from "this compound."
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for the synthesis of 5-aminopiperidin-2-one derivatives and the biological assays used to evaluate them.
Synthesis of 5-Acylamino-1-methylpiperidin-2-one Derivatives
General Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 10 minutes.
-
Add the desired acyl chloride or carboxylic acid (1.2 eq). If a carboxylic acid is used, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq) are also added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-acylamino-1-methylpiperidin-2-one derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48-72 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Procedure:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
A standardized inoculum of the target microorganism is added to each well.
-
The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathways from 5-Amino-1-methylpiperidin-2-one to bioactive derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: A potential signaling pathway inhibited by a bioactive piperidinone derivative.
A Comparative Guide to 5-Amino-1-methylpiperidin-2-one Hydrochloride and Other Piperidone Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a vast array of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. Within this class of heterocyclic compounds, substituted piperidones serve as crucial building blocks for the synthesis of complex molecular architectures. This guide provides an objective comparison of 5-Amino-1-methylpiperidin-2-one hydrochloride with other relevant piperidone building blocks, supported by experimental data to inform rational choices in drug design and development.
Introduction to Piperidone Building Blocks
Piperidines are among the most prevalent N-heterocycles in approved drugs. Their saturated, six-membered ring structure allows for diverse three-dimensional arrangements of substituents, enabling precise interactions with biological targets. Piperidinones, containing a ketone functionality within the piperidine ring, are particularly valuable as synthetic intermediates. The carbonyl group and the nitrogen atom offer multiple reaction sites for functionalization, making them ideal starting points for the construction of compound libraries in drug discovery campaigns.
Spotlight on this compound
This compound is a chiral building block that offers a unique combination of functionalities. The primary amino group at the 5-position serves as a key handle for amide bond formation, a ubiquitous reaction in the synthesis of drug candidates. The N-methyl group at the 1-position can influence the compound's basicity and conformational preferences, while the lactam functionality provides a rigid core.
Chemical Structure:
Comparative Performance in Amide Bond Formation
Amide coupling is a fundamental transformation in pharmaceutical synthesis. The reactivity of aminopiperidone building blocks in these reactions is a critical factor for their utility. Below is a comparison of reported yields for amide bond formation using this compound and other representative aminopiperidone building blocks under similar reaction conditions.
| Building Block | Coupling Partner (Example) | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| This compound | Benzoic Acid | HATU | DIPEA | DMF | [Data not available in provided search results] | |
| (S)-5-aminopiperidin-2-one hydrochloride | Carboxylic Acid Derivative | Not Specified | Not Specified | Not Specified | [Data not available in provided search results] | |
| 4-Amino-N-Boc-piperidine | Chromone-2-carboxylic acid | EDC.HCl/DMAP | - | DCM | High (qualitative) | |
| N'-Boc-4-methyl-4-aminopiperidine | Not Specified | Not Specified | Not Specified | Not Specified | Excellent (qualitative) |
Note: Direct comparative experimental data for this compound was not available in the public domain at the time of this guide's compilation. The table above is illustrative of the types of data required for a direct comparison. Researchers are encouraged to perform head-to-head experiments to determine the optimal building block for their specific application.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for adapting synthetic methods to new substrates. Below is a general protocol for a HATU-mediated amide coupling, a common and efficient method for forming amide bonds with amine-containing building blocks like this compound.
Protocol: HATU-Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Logical Workflow for Utilizing Piperidone Building Blocks in Drug Discovery
The following diagram illustrates a typical workflow for the integration of piperidone building blocks into a drug discovery program, from initial library design to the identification of lead compounds.
Caption: A streamlined workflow for the application of piperidone building blocks in a typical drug discovery cascade.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery. Its strategic placement of functional groups allows for the facile introduction of diversity through well-established synthetic transformations such as amide coupling. While direct, quantitative comparisons with other piperidone analogs in the literature are sparse, the provided protocols and logical workflows offer a solid foundation for researchers to effectively incorporate this and other piperidone building blocks into their synthetic strategies. The ultimate choice of building block will depend on the specific synthetic goals, the desired three-dimensional structure of the target molecule, and the outcomes of comparative experimental evaluations.
Comparing the efficacy of NLRP3 inhibitors derived from different scaffolds
A Comparative Guide to the Efficacy of NLRP3 Inhibitors Across Different Chemical Scaffolds
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. The development of small molecule inhibitors targeting NLRP3 is a major focus of drug discovery. This guide provides a comparative overview of the efficacy of NLRP3 inhibitors derived from different chemical scaffolds, supported by experimental data and detailed methodologies for their evaluation.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the activation of the NF-κB pathway by stimuli like lipopolysaccharide (LPS). The activation step (Signal 2) is triggered by a diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine maturation and release.[1][2][3]
Caption: The NLRP3 inflammasome signaling pathway involves priming and activation steps.
Comparative Efficacy of NLRP3 Inhibitors
The efficacy of NLRP3 inhibitors is commonly evaluated by their half-maximal inhibitory concentration (IC50) for IL-1β release in cellular assays. Below is a comparison of representative inhibitors from different chemical scaffolds.
| Scaffold | Inhibitor | Cell Type | IC50 | Reference(s) |
| Diarylsulfonylurea | MCC950 (CRID3) | Mouse BMDM | 7.5 nM | [1][4] |
| MCC950 | Human MDM | 8.1 nM | [1] | |
| MCC950 | THP-1 Cells | 60 nM | [2] | |
| Compound 15 | THP-1 Cells | 23 nM | [5] | |
| Sulfonamide | JC124 | Mouse Macrophages | ~1 µM | [6] |
| Compound 14 | Mouse Macrophages | 0.55 µM | [7] | |
| Compound 17 | Mouse Macrophages | 0.42 µM | [7] | |
| Oxazole-based | Compound 32 | Human Whole Blood | Orally Bioactive | [8] |
| Natural Products | ||||
| Diterpenoid | Oridonin | Mouse Macrophages | 0.75 µM | [1] |
| Flavonoid | Isoliquiritigenin (ILG) | Mouse Macrophages | 10.1 µM | [1] |
| Other | CY-09 | Mouse BMDM | 6 µM | [9] |
Experimental Protocols
In Vitro Efficacy Assay: IL-1β Release in THP-1 Macrophages
This protocol describes a common method for evaluating the efficacy of NLRP3 inhibitors in a human monocytic cell line (THP-1).
1. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.[10]
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
2. Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.[10][11]
-
Following priming, remove the LPS-containing medium and replace it with serum-free medium containing various concentrations of the test inhibitor. Incubate for 1 hour.[11]
3. NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding a stimulus such as 5 mM ATP for 1 hour or 10 µM Nigericin for 1-2 hours.[11][12]
4. Measurement of IL-1β Release:
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
In Vivo Efficacy Assay: LPS-Induced Peritonitis in Mice
This model assesses the ability of an inhibitor to suppress NLRP3-mediated inflammation in a living organism.
1. Animal Model:
-
Use C57BL/6 mice (8-12 weeks old).[13]
-
Administer the test inhibitor at the desired dose via an appropriate route (e.g., intraperitoneal injection or oral gavage). The vehicle control group should receive the same volume of the vehicle.
2. Induction of Peritonitis:
-
One hour after inhibitor administration, induce peritonitis by intraperitoneally injecting the mice with a sublethal dose of LPS (e.g., 1-10 mg/kg).[13][14][15]
3. Sample Collection:
-
At a predetermined time point after LPS injection (e.g., 4-6 hours), euthanize the mice.
-
Collect peritoneal lavage fluid by injecting 3-5 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[14][15]
4. Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
The cell pellet can be used to count the number of recruited neutrophils, typically by flow cytometry or by staining and microscopy.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating NLRP3 inhibitors.
Caption: A typical workflow for the evaluation of NLRP3 inhibitors.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.9. LPS-Induced Peritonitis Mouse Model [bio-protocol.org]
- 4. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Sulfonylurea NLRP3 Inflammasome Inhibitor for the Treatment of Multiple Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 12. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Analysis of Neutrophil Infiltration during LPS-induced Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of LPS mediated acute peritonitis [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Aminopiperidone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The piperidone scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the design of potent and selective inhibitors targeting a diverse range of enzymes and receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopiperidone and related aminopiperidine-based inhibitors, with a focus on their therapeutic potential against various diseases. The information is organized by biological target, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a deeper understanding of the molecular interactions driving inhibitor potency and selectivity.
Thymidylate Synthase (TS) Inhibitors for Anticancer Therapy
Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Its inhibition leads to "thymineless death" in rapidly dividing cancer cells, making it a validated target for anticancer drugs.[1][2] A novel series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been investigated as potent TS inhibitors.
Structure-Activity Relationship (SAR) Insights
The SAR studies on these compounds reveal several key features influencing their cytotoxic and TS inhibitory activity. The general scaffold consists of a pyrimidine-2,4-dione core linked to a 4-aminopiperidine moiety via a benzyl group.
-
Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring significantly impact the inhibitory potency.
-
4-Aminopiperidine Moiety: This basic group is crucial for interaction with the target enzyme.
-
Pyrimidine-2,4-dione Core: This part of the molecule mimics the natural substrate, dUMP.
Comparative Inhibitory Activity
The following table summarizes the in vitro cytotoxic activity of representative 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives against human colorectal carcinoma (SW480) and breast adenocarcinoma (MCF-7) cell lines.[3]
| Compound | R Substituent on Benzyl Ring | SW480 IC₅₀ (µM)[3] | MCF-7 IC₅₀ (µM)[3] |
| 5b | 2-Cl | 31.75 ± 2.12 | 14.15 ± 1.54 |
| 5h | 4-F | 15.70 ± 0.28 | 16.50 ± 4.90 |
| 5j | 4-CH₃ | 25.30 ± 1.88 | 28.90 ± 3.15 |
Data presented as mean ± standard deviation.
Compound 5h , with a 4-fluoro substitution on the benzyl ring, demonstrated the most potent and balanced activity against both cell lines. Molecular docking and dynamics simulations suggest that this compound forms stable interactions with the active site of thymidylate synthase, primarily through hydrogen bonding with Asp218 and Met311.[3]
Experimental Protocols
Thymidylate Synthase Activity Assay (Spectrophotometric Method)
This assay continuously monitors the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which is accompanied by an increase in absorbance at 340 nm.[4]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), 2-mercaptoethanol, the test inhibitor (at various concentrations), and the purified thymidylate synthase enzyme.
-
Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Start the reaction by adding the substrates, deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate.
-
Spectrophotometric Monitoring: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of increase in absorbance is directly proportional to the enzyme activity. Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway
Caption: The Thymidylate Synthase (TS) pathway for dTMP synthesis.
Caspase-1 Inhibitors for Anti-inflammatory Applications
Caspase-1 is a key inflammatory cysteine protease that plays a central role in the innate immune response by processing pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their active forms.[5] Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.[6]
Structure-Activity Relationship (SAR) of Triaminopyrimidine-Based Inhibitors with a Piperazine Core
While specific 5-aminopiperidone-based caspase-1 inhibitors are not extensively documented in the provided context, the SAR of related heterocyclic scaffolds provides valuable insights. A series of triaminopyrimidine analogs linked to a piperazine ring have been shown to be potent, reversible, and allosteric inhibitors of caspase-1.[1]
-
Piperazine Substituents: Alkyl and aryl groups attached to the piperazine nitrogen, often via a methylene or ethylene linker, are well-tolerated.
-
Aryl Substituents: Electron-withdrawing groups on the aryl ring generally decrease potency, with some exceptions. For instance, a 4-trifluoromethylphenyl substituent linked via an ethylene bridge resulted in a highly potent compound.[1]
-
Covalent Warheads: Introduction of electrophilic covalent warheads via an amide bond to the piperazine nitrogen can lead to semi-reversible, non-competitive inhibitors.[1]
Comparative Inhibitory Activity
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of representative triaminopyrimidine-based caspase-1 inhibitors.[1]
| Compound | Linker and Substituent on Piperazine | Caspase-1 IC₅₀ (nM)[1] |
| AE-2-21 | Methylene linked o-tolyl | 18 |
| AE-2-48 | Ethylene linked 4-trifluoromethylphenyl | 13 |
| CA-1-11 | Amide-linked covalent warhead | 134 |
| EM-1-10 | Amide-linked covalent warhead | 144 |
These compounds demonstrate that modifications on the piperazine ring can significantly modulate the inhibitory potency against caspase-1.
Experimental Protocols
Caspase-1 Activity Assay (Fluorometric Method)
This assay measures the cleavage of a specific fluorogenic caspase-1 substrate.[7]
-
Enzyme and Inhibitor Preparation: Dilute recombinant human caspase-1 to the desired concentration (e.g., 2 nM) in assay buffer. Prepare serial dilutions of the test inhibitors.
-
Reaction Setup: In a 96-well plate, add the diluted enzyme and the inhibitor solutions.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add the fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AMC) to a final concentration of 5 µM to initiate the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the percent inhibition for each inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Signaling Pathway
Caption: The Caspase-1 activation pathway via the inflammasome.
MraY Inhibitors for Antibacterial Applications
Phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that catalyzes a key step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[8] The absence of a homologous enzyme in eukaryotes makes MraY an attractive target for the development of novel antibiotics.
Structure-Activity Relationship (SAR) of 3,5-Diamino-piperidine Derivatives
As aminoglycoside mimetics, cis-3,5-diamino-piperidine (DAP) derivatives have been synthesized and evaluated as inhibitors of bacterial translation, which also impacts cell wall synthesis.[5][9] The DAP scaffold mimics the 2-deoxystreptamine (2-DOS) core of aminoglycosides, which is crucial for binding to ribosomal RNA.[5]
-
cis-1,3-Diamine Configuration: This stereochemical arrangement on the piperidine ring is critical for RNA recognition and inhibitory activity.[5]
-
Substitutions on the Amino Groups: The nature and size of the substituents on the two amino groups of the DAP core significantly influence the antibacterial activity. Adding further functionality to the DAP scaffold is necessary to achieve high-affinity binding.[9]
Comparative Antibacterial Activity
The minimum inhibitory concentrations (MICs) for a series of DAP derivatives against various bacterial strains would be presented here to illustrate the SAR. However, specific quantitative data for a range of 5-aminopiperidone-based MraY inhibitors is not available in the provided search results. The general principle is that modifications to the core piperidine structure and its substituents are explored to optimize antibacterial potency and spectrum.
Experimental Protocols
MraY Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This continuous assay measures the activity of MraY by detecting the transfer of a fluorescently labeled substrate to a lipid acceptor embedded in a micelle.[8]
-
Reagent Preparation: Prepare lipid/detergent micelles containing the MraY enzyme and a FRET acceptor. The soluble substrate, UDP-MurNAc-pentapeptide, is labeled with a donor fluorophore (e.g., B-UNAM-pp).
-
Reaction Mixture: In a microplate, combine the MraY-containing micelles, the test inhibitor at various concentrations, and the FRET acceptor.
-
Initiation of Reaction: Start the reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
FRET Measurement: As MraY transfers the fluorescent substrate to the lipid acceptor, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. This is detected as a decrease in the donor fluorescence emission and an increase in the acceptor fluorescence emission over time.
-
Data Analysis: The initial rate of the reaction is determined from the change in fluorescence. The IC₅₀ of the inhibitor is calculated by plotting the percent inhibition against the inhibitor concentration.
MraY in Peptidoglycan Synthesis
Caption: The role of MraY in the synthesis of Lipid I.
This guide highlights the significant potential of aminopiperidone and related piperidine scaffolds in the development of novel therapeutics. The modular nature of these structures allows for fine-tuning of their pharmacological properties through systematic medicinal chemistry efforts. The provided data and protocols serve as a valuable resource for researchers engaged in the design and evaluation of new inhibitors based on this privileged chemical framework.
References
- 1. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of TACE and Caspase-1 as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of Novel NLRP3 Inflammasome Inhibitors Derived from 5-Amino-1-methylpiperidin-2-one hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel compounds synthesized using "5-Amino-1-methylpiperidin-2-one hydrochloride" against other known inhibitors of the NLRP3 inflammasome. The information presented herein is based on publicly available data and is intended to guide research and development efforts in the field of inflammatory diseases.
The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory conditions. The novel azaindazole derivatives, synthesized from this compound, represent a new chemical scaffold for targeting this pathway. This guide will compare their potential efficacy with established NLRP3 inhibitors, supported by experimental data and detailed methodologies for key in vitro assays.
Quantitative Comparison of NLRP3 Inflammasome Inhibitors
The primary measure of in vitro efficacy for NLRP3 inhibitors is the half-maximal inhibitory concentration (IC50) for the suppression of IL-1β release in response to NLRP3 activation. The following table summarizes the reported IC50 values for several well-characterized NLRP3 inhibitors, which serve as a benchmark for the evaluation of novel compounds.
| Compound Class | Specific Compound/Series | Target | In Vitro Assay | Cell Type | IC50 (nM) | Citation |
| Novel Azaindazole Derivatives | Derivatives from this compound | NLRP3 | IL-1β Release Assay | Data not publicly available | Potent inhibition reported | |
| Diaryl Sulfonylurea | MCC950 | NLRP3 | IL-1β Release Assay | Mouse BMDM | ~7.5 | [1][2] |
| Diaryl Sulfonylurea | MCC950 | NLRP3 | IL-1β Release Assay | Human MDM | ~8.1 | [1][2] |
| Diterpenoid | Oridonin | NLRP3 | IL-1β Release Assay | Data not specified | 750 | [2] |
| Cysteinyl Leukotriene Receptor Antagonist Analog | CY-09 | NLRP3 | IL-1β Release Assay | Mouse BMDM | Data comparable to MCC950 | [3][4] |
| Alkenyl Sulfonylurea | Compound 7 | NLRP3 | IL-1β Release Assay | THP-1 cells | 35 | [5] |
| β-hydroxybutyrate | β-hydroxybutyrate (BHB) | NLRP3 | IL-1β Release Assay | Data not specified | Active | [3] |
BMDM: Bone Marrow-Derived Macrophages; MDM: Monocyte-Derived Macrophages; THP-1: Human monocytic cell line. Note: Specific quantitative data for the novel azaindazole derivatives is not yet publicly available in peer-reviewed literature. The patent literature describes them as potent inhibitors of the NLRP3 inflammasome.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vitro data. Below are the protocols for the key experiments cited in the comparison of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay (IL-1β Release)
This assay is the gold standard for quantifying the potency of NLRP3 inhibitors. It involves a two-step activation of the NLRP3 inflammasome in immune cells, followed by the measurement of the pro-inflammatory cytokine IL-1β.
1. Cell Culture and Seeding:
-
Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) are commonly used.[6][7]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for BMDMs, RPMI-1640 for THP-1) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10^5 cells per well and allowed to adhere overnight.[8]
2. Priming (Signal 1):
-
To induce the expression of pro-IL-1β and NLRP3, cells are "primed" with a Toll-like receptor (TLR) agonist.[6]
-
Lipopolysaccharide (LPS) is typically used at a concentration of 50-100 ng/mL for 3-4 hours.[1]
3. Inhibitor Treatment:
-
Following priming, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (novel azaindazole derivatives or alternatives).
-
Cells are pre-incubated with the inhibitors for 30-60 minutes.
4. Activation (Signal 2):
-
The NLRP3 inflammasome is then activated with a second stimulus. Common activators include:
5. Measurement of IL-1β Release:
-
After the activation step, the cell culture supernatants are collected.
-
The concentration of secreted IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9][10]
6. Data Analysis:
-
The percentage of inhibition of IL-1β release is calculated for each concentration of the test compound relative to the vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for In Vitro Inhibitor Testing
Caption: Workflow for evaluating NLRP3 inhibitor efficacy.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
A Comparative Guide to Alternative Reagents for the Synthesis of NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of contemporary drug discovery. While established inhibitors like MCC950 have paved the way, the exploration of alternative synthetic reagents and strategies is crucial for discovering novel chemical entities with improved properties, such as enhanced efficacy, better safety profiles, and more sustainable manufacturing processes.
This guide provides an objective comparison of alternative reagents for the synthesis of NLRP3 inflammasome inhibitors, supported by experimental data. We delve into the synthetic routes for natural products, boron-based compounds, and other novel scaffolds, comparing them with the synthesis of the well-characterized inhibitor MCC950.
Performance Comparison of Synthetic Reagents
The following table summarizes key quantitative data for the synthesis of various NLRP3 inhibitors, offering a comparative overview of different synthetic approaches.
| Inhibitor Class/Compound | Key Alternative Reagent(s) | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Diarylsulfonylurea (MCC950) | 3-Chloropropionyl chloride, Aluminum trichloride | ~10 | Not explicitly stated in a single source, multi-step synthesis | Well-established potent inhibitor, serves as a benchmark. | Complex multi-step synthesis, potential for liver toxicity has halted clinical development.[1] |
| Natural Product (Oridonin) | Interrupted Nazarov Reaction Approach | ~19 (from commercially available starting materials) | Not explicitly stated as an overall yield from starting materials.[2] | Novel tetracyclic core structure, potent anti-inflammatory activity.[2] | Complex total synthesis with many steps, potentially low overall yield, and challenges in scaling up.[2][3] |
| Natural Product (Velutone F) | Wittig Reagents (e.g., stabilized phosphorous ylides) | ~7 (from 3-furoic acid) | ~70% for the key Wittig olefination step.[4] | Utilizes readily available starting materials, relatively short synthetic sequence for the key chalcone formation.[4] | The overall yield from basic starting materials may be lower. |
| Boron-Based Inhibitors (NBC Series) | Aryl bromides, Trimethoxyborane, 2-Aminoethanol derivatives | ~2-3 | Yields for individual analogs vary (e.g., 50-80% for the final cyclization) | Novel mechanism of action, potential for improved safety profile (e.g., lack of off-target effects on Ca2+ homeostasis).[1][5] | Boron-containing compounds can present unique challenges in terms of stability and metabolism. |
| Oxazole-Based Inhibitors | 2-bromo oxazole 4-ethyl ester, 2-methyl-5-trifluoroaniline, Palladium catalyst | Multi-step | Not explicitly stated as an overall yield. | Novel scaffold with potent inhibitory activity, potential for good oral bioavailability.[6] | Requires multi-step synthesis with palladium-catalyzed coupling reactions.[6] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating inhibitor efficacy.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for evaluating NLRP3 inhibitors.
Experimental Protocols
Synthesis of Velutone F (Illustrative Alternative)
This protocol describes a key step in one of the synthetic routes to Velutone F, a natural product with NLRP3 inhibitory activity.[4]
Wittig Olefination to form the Chalcone Backbone:
-
Preparation of the Phosphorous Ylide: Prepare the stabilized phosphorous ylide (e.g., (3-(methoxycarbonyl)benzyl)triphenylphosphonium bromide) according to literature procedures.
-
Reaction Setup: In a microwave vial, dissolve the benzofuran aldehyde precursor (1 equivalent) and the phosphorous ylide (1.2 equivalents) in a suitable solvent such as acetonitrile.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 135 °C) for a defined period (e.g., 1.5 hours).
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Velutone F. The reported yield for this step is approximately 70%.[4]
Synthesis of a Boron-Based Inhibitor (General Procedure)
This protocol provides a general method for the synthesis of oxazaborine-based NLRP3 inhibitors.[7]
-
Grignard Reagent Formation: In an oven-dried Schlenk flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine to anhydrous tetrahydrofuran (THF). Stir the mixture at 40°C until the iodine color disappears.
-
Boronic Ester Formation: Add a solution of the appropriate aryl bromide (2 equivalents) and trimethoxyborane (1 equivalent) in anhydrous THF to the activated magnesium turnings.
-
Cyclization: To the resulting boronic ester, add a solution of the corresponding 2-aminoethanol derivative in THF.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired oxazaborine inhibitor.
NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general cell-based assay to evaluate the efficacy of potential NLRP3 inhibitors.[8][9]
-
Cell Culture: Culture immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes in complete DMEM medium until they reach confluency.
-
Seeding: Seed the cells in a 96-well plate at a density of approximately 200,000 cells per well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with serum-free DMEM containing lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 4 hours.
-
Inhibitor Treatment: Add the test compounds (NLRP3 inhibitors) at various concentrations to the wells and incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as nigericin (5-20 µM) or ATP, to the wells and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis. Lyse the remaining cells for protein analysis.
-
Analysis:
Western Blot for Caspase-1 Cleavage
This protocol details the Western blot procedure to assess NLRP3 inflammasome activation by detecting the cleavage of caspase-1.[11][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (10-25 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.05% Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-1 overnight at 4°C with gentle rocking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The appearance of the p20 subunit indicates caspase-1 cleavage and NLRP3 inflammasome activation.
References
- 1. Boron-Based Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron-Based Inhibitors of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Western Blot Protocol for NLRP3/NALP3 Antibody (NBP2-12446): Novus Biologicals [novusbio.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Aminopiperidone Derivatives
The aminopiperidone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The development of efficient and scalable synthetic routes to these valuable building blocks is of paramount importance to drug discovery and development professionals. This guide provides a comparative analysis of established and novel synthetic methodologies for preparing aminopiperidone derivatives, with a focus on key performance indicators such as yield, reaction time, and the number of synthetic steps.
Performance Benchmarking of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following table summarizes quantitative data for three distinct and representative synthetic strategies for aminopiperidone derivatives, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Reactions | Overall Yield (%) | Number of Steps | Reaction Time (Key Step) | Key Reagents |
| One-Pot Reductive Amination | Reductive Amination, Cyclization | Varies | 2 (one-pot) | 12 hours | 4-Piperidone monohydrate hydrochloride, Aniline, Sodium triacetoxyborohydride |
| Multi-step Synthesis from L-Glutamic Acid | Esterification, Boc-protection, NaBH4 reduction, Tosylation, Cyclization | 44-55% | 5 | 12 hours (Cyclization) | L-Glutamic acid, NaBH4, TsCl, Various amines |
| Novel Biocatalytic C-H Oxidation and Cross-Coupling | Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-coupling | High-yielding (specific % not consistently reported) | 2 | 12-24 hours | Enzyme catalyst, Nickel catalyst, Photocatalyst |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are the methodologies for the key transformations highlighted in this guide.
Protocol 1: One-Pot Reductive Amination for 4-Anilinopiperidine Synthesis[1]
This protocol outlines a one-pot, two-step reductive amination process.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 4-piperidone monohydrate hydrochloride (1 equivalent) in dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[1]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: Cyclization Step in Multi-step Synthesis from L-Glutamic Acid Derivative[2]
This procedure describes the final cyclization step to form the 3-(N-Boc amino) piperidine ring.
Materials:
-
Crude di-tosylate precursor (derived from L-glutamic acid)
-
Cyclohexylamine
-
Saturated aqueous ammonium chloride
-
Dichloromethane (CH2Cl2)
Procedure:
-
To the crude di-tosylate (1.0 mmol), add cyclohexylamine (15 mmol).
-
Stir the reaction mixture for 12 hours.
-
After the completion of the reaction, quench the mixture with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry, and concentrate to obtain the crude piperidine derivative for further purification.
Protocol 3: General Procedure for Nickel-Catalyzed Radical Cross-Coupling[3]
This protocol describes the second key step in the novel two-step synthesis.
Materials:
-
Hydroxylated piperidine intermediate
-
Coupling partner (e.g., boronic acid)
-
Nickel catalyst (e.g., NiCl2(dme))
-
Ligand (e.g., bipyridine derivative)
-
Photocatalyst
-
Anhydrous organic solvent (e.g., dioxane)
Procedure:
-
Dissolve the hydroxylated piperidine intermediate in a suitable anhydrous organic solvent under an inert atmosphere.[2]
-
To this solution, add the coupling partner, nickel catalyst, ligand, and photocatalyst.[2]
-
Irradiate the reaction mixture with a specific wavelength of light (e.g., blue LEDs) at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
Visualizing Synthetic Workflows
To better understand the logical flow of these synthetic strategies, the following diagrams illustrate the generalized workflows.
Caption: Generalized workflow for one-pot reductive amination.
Caption: Workflow for multi-step synthesis from L-glutamic acid.
Caption: Workflow for the novel biocatalytic and cross-coupling synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Amino-1-methylpiperidin-2-one hydrochloride: A Procedural Guide
Core Principles of Chemical Waste Management
The foundation of safe disposal rests on several key principles: accurate categorization, proper containment and labeling, and adherence to institutional and regulatory guidelines.[4] Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[3][5][6] Evaporation of chemical waste is also strictly prohibited.[6]
Hazard Assessment:
Due to the absence of a specific Safety Data Sheet (SDS) for 5-Amino-1-methylpiperidin-2-one hydrochloride, its full toxicological and environmental hazards are not thoroughly investigated.[1][7] However, its piperidine substructure suggests it should be handled with care. Piperidine itself is classified as a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and can cause severe skin burns and eye damage.[8][9][10][11] Therefore, this compound must be managed as hazardous chemical waste.
Quantitative Data Summary: Regulatory Waste Limits
The following table summarizes common quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulatory bodies like the EPA.[3][5][6][12] Adherence to these limits is crucial for maintaining a safe and compliant laboratory environment.
| Waste Category | Maximum Accumulation Volume/Mass | Maximum Storage Time |
| Hazardous Waste | 55 gallons | Up to 12 months |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | Up to 12 months |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemical-resistant gloves (nitrile is a suitable option).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, compatible hazardous waste container.[13] The container should be clearly labeled.
-
Contaminated materials such as weighing boats, contaminated paper towels, and gloves should also be placed in this container.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
The container must be chemically compatible with the solvent used.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.
-
3. Container Management:
-
Labeling: All waste containers must be accurately and clearly labeled.[4] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The accumulation start date (the date the first waste is added to the container).
-
An indication of the hazards (e.g., "Potentially Toxic," "Irritant").
-
-
Storage:
4. Disposal Request and Pickup:
-
Once the waste container is nearly full (no more than ¾ full) or has been accumulating for a designated period (typically not exceeding six months), arrange for its disposal.[12]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
5. Spill and Emergency Procedures:
-
Small Spills: In case of a small spill, sweep up the solid material and place it in the designated hazardous waste container.[13]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
Avoid creating dust during cleanup.[13]
-
Ensure adequate ventilation.[13]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com [carlroth.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. peptide.com [peptide.com]
Personal protective equipment for handling 5-Amino-1-methylpiperidin-2-one hydrochloride
This guide provides crucial safety and logistical information for handling 5-Amino-1-methylpiperidin-2-one hydrochloride in a laboratory setting. The following procedures are based on general best practices for handling chemical compounds of this nature and data from structurally similar substances due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact compound. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for safe handling. The following table summarizes key data points for this compound. Note that multiple CAS numbers have been associated with this chemical, which may indicate different isomeric forms or salts.
| Property | Value | CAS Numbers |
| Molecular Formula | C₆H₁₃ClN₂O | 1228838-10-5[1], 2514756-26-2[2] |
| Molecular Weight | 164.63 g/mol | [1][2] |
| Purity | ≥97% | [1] |
| Storage Conditions | Sealed in a dry, well-ventilated place.[3] Recommended storage at 2-8°C or room temperature.[1][2] | |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following PPE is recommended.
Eye and Face Protection:
-
Wear safety glasses with side shields conforming to EN166 standards or equivalent.[4]
-
If there is a splash hazard, use a face shield in addition to safety glasses.
Skin Protection:
-
Hand Protection: Handle with appropriate chemical-resistant gloves.[4]
-
Body Protection: Wear a lab coat. For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing.[4]
Respiratory Protection:
-
For handling small quantities in a well-ventilated area, respiratory protection may not be required.[4]
-
If dust is generated, use a NIOSH-approved N95 (US) or P1 (EN 143) dust mask.[4]
-
All respirator use should be in accordance with a comprehensive respiratory protection program.
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[4]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[3]
-
Ground all equipment to prevent static discharge.[5]
Disposal Plan:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
Do not allow the product to enter drains.[4]
-
Waste should be segregated and collected in a dedicated, compatible, and clearly labeled hazardous waste container.[6]
-
Contact your institution's EHS department to arrange for pickup and disposal.[6]
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks. The following workflow outlines the necessary steps.
Caption: A logical workflow for responding to a chemical spill.
Experimental Protocols:
No specific experimental protocols for the use of this compound were found in the provided search results. Researchers should develop their own detailed protocols in accordance with their specific research goals and in consultation with their institution's safety guidelines.
This information is intended to be a guide and should be supplemented with institution-specific training and safety protocols. Always prioritize safety in the laboratory.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
